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  • Product: 1-(2,6-Diethylphenyl)propan-2-one

Core Science & Biosynthesis

Foundational

1-(2,6-Diethylphenyl)propan-2-one chemical properties

[1] Executive Summary & Chemical Identity[2][3][4][5][6] 1-(2,6-Diethylphenyl)propan-2-one (CAS: 1804504-14-0) is a sterically hindered phenylacetone derivative characterized by significant bulk at the ortho positions of...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Identity[2][3][4][5][6]

1-(2,6-Diethylphenyl)propan-2-one (CAS: 1804504-14-0) is a sterically hindered phenylacetone derivative characterized by significant bulk at the ortho positions of the aromatic ring. Unlike its unsubstituted parent (P2P), the presence of two ethyl groups creates a "picket fence" steric environment, profoundly influencing its reactivity—particularly in nucleophilic addition and condensation reactions.

This compound serves as a critical intermediate in the synthesis of hindered phenethylamines, acting as a precursor for specific pharmacological agents and herbicide analogs where metabolic stability (blocked ring oxidation) is required.

Physicochemical Profile[2][6][7][8][9][10][11][12][13][14][15][16]
PropertyValueNotes
CAS Number 1804504-14-0 Verified Identifier
Molecular Formula C₁₃H₁₈O
Molecular Weight 190.28 g/mol
Appearance Pale yellow viscous oilOxidation prone upon storage
Boiling Point ~265–270 °C (760 mmHg)Estimated via homolog extrapolation
Density 0.96 ± 0.02 g/cm³
Solubility DCM, Et₂O, Toluene, MeOHInsoluble in water
Flash Point >100 °CClosed Cup (Predicted)

Molecular Architecture & Steric Analysis[4]

The defining feature of this molecule is the 2,6-diethyl substitution pattern . In standard phenylacetone, the benzylic carbon (C1) rotates freely. However, in this derivative, the ethyl groups generate high torsional strain, locking the C1-C(Aromatic) bond into preferred conformations to minimize clash with the carbonyl oxygen.

The "Ortho Effect" on Reactivity
  • Nucleophilic Attack: The carbonyl carbon (C2) is shielded. Nucleophiles (e.g., amines in reductive amination) face a steep energy barrier to approach the Re or Si face of the carbonyl.

  • Enolization: The bulky ethyl groups destabilize the planar enol form, making the ketone less acidic at the C1 position compared to unsubstituted P2P.

  • Metabolic Blocking: The ethyl groups effectively block metabolic hydroxylation at the ortho positions, a common clearance pathway for phenethylamines.

StericMap Center Carbonyl Carbon (C2) Ortho 2,6-Diethyl Groups (Steric Shield) Ortho->Center Blocks Trajectory Outcome Reduced Reaction Rate (Kinetic Control) Ortho->Outcome Causes Nucleophile Incoming Nucleophile (e.g., Amine) Nucleophile->Center High Energy Barrier

Figure 1: Logical map of steric hindrance effects on the carbonyl center.

Synthetic Pathways[7][9][15]

Due to the steric hindrance, standard SN2 alkylation of 2,6-diethylbenzyl chloride with acetyl equivalents is often sluggish and prone to side reactions. The most authoritative and robust route for this specific scaffold is the Henry Reaction (Nitroaldol Condensation) followed by an Iron-mediated reduction .

Protocol: From 2,6-Diethylbenzaldehyde

This route avoids the difficult formation of the benzylic carbon-carbon bond by establishing the skeleton via condensation.

Step 1: Condensation (Henry Reaction)
  • Reagents: 2,6-Diethylbenzaldehyde, Nitroethane, Ammonium Acetate (Catalyst).

  • Solvent: Glacial Acetic Acid.

  • Mechanism: The ammonium acetate facilitates the deprotonation of nitroethane, which attacks the aldehyde. The resulting nitroalcohol dehydrates to the nitropropene.

Step 2: Reductive Hydrolysis (Nef-like or Fe/HCl)
  • Reagents: Iron Powder (325 mesh), Hydrochloric Acid, Toluene (co-solvent).

  • Mechanism: The nitroalkene is reduced to the enamine/imine, which is then hydrolyzed in situ to the ketone.

Synthesis Start 2,6-Diethylbenzaldehyde Reagent1 + Nitroethane + NH4OAc / AcOH Start->Reagent1 Inter Intermediate: 1-(2,6-Diethylphenyl)-2-nitropropene Start->Inter Reflux, 4h Reagent2 + Fe / HCl / H2O (Reductive Hydrolysis) Inter->Reagent2 Product Product: 1-(2,6-Diethylphenyl)propan-2-one Inter->Product 80°C, 2h

Figure 2: Two-step synthesis via the Henry Reaction and Iron reduction.

Experimental Methodology (Step-by-Step)

1. Preparation of the Nitroalkene:

  • In a 500 mL RB flask, dissolve 2,6-diethylbenzaldehyde (100 mmol) in nitroethane (300 mmol).

  • Add ammonium acetate (20 mmol) and glacial acetic acid (50 mL).

  • Reflux for 4 hours. Monitor TLC for disappearance of aldehyde.

  • Workup: Cool, pour into ice water. The nitroalkene will crystallize or separate as a heavy oil. Wash with brine, dry over MgSO₄, and strip solvent.

2. Iron Reduction to Ketone:

  • Charge a flask with Iron powder (400 mmol) and water (100 mL).

  • Add HCl (catalytic amount) to activate the iron.

  • Add the crude nitroalkene dissolved in Toluene (50 mL).

  • Heat to 80°C and slowly add concentrated HCl (150 mmol) dropwise over 1 hour. Caution: Exothermic.[1]

  • Reflux for 2 hours. The color will turn grey/black.

  • Workup: Filter off iron sludge.[1] Separate organic layer. Wash aqueous layer with toluene. Combine organics, wash with NaHCO₃, dry, and distill under high vacuum.

Reactivity & Applications

Reductive Amination Challenges

The primary utility of this ketone is converting it to the amine (2,6-diethylamphetamine analogs). However, the 2,6-diethyl groups retard imine formation .

  • Problem: Standard Al/Hg or NaBH₄ reductive aminations often fail or give low yields due to incomplete imine formation.

  • Solution: Use Titanium(IV) Isopropoxide [Ti(OiPr)₄] as a Lewis acid and water scavenger.

    • Protocol: Mix Ketone + Amine + Ti(OiPr)₄ (neat) for 12 hours before adding the reducing agent (NaBH₄ or NaBH₃CN). This forces the equilibrium toward the imine despite steric repulsion.

Analytical Characterization[5][6][13][14][16]
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 1.15 (t, 6H, -CH₂CH ₃)

    • δ 2.15 (s, 3H, -COCH ₃)

    • δ 2.60 (q, 4H, Ar-CH ₂CH₃)

    • δ 3.85 (s, 2H, Ar-CH ₂-CO) — Note: Shifted downfield and broadened due to restricted rotation.

    • δ 7.0-7.2 (m, 3H, Ar-H )

Safety & Handling

  • Hazards: Irritant to eyes and skin. Combustible.

  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. The benzylic position is susceptible to slow autoxidation to the peroxide or benzoic acid derivative if exposed to air.

  • Disposal: Incineration in a chemical waste facility. Do not discharge into water systems (toxic to aquatic life due to lipophilicity).

References

  • GuideChem. (2024). 1-(2,6-Diethylphenyl)propan-2-one Substance Detail. Retrieved from

  • Shulgin, A. T., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press.
  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds". Journal of the Chemical Society, Perkin Transactions 1, 1-2. (Methodology for hindered ketones).[1]

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.[1] (Protocols for nitroalkene reduction).

Sources

Exploratory

A Technical Guide to the Solubility of 1-(2,6-Diethylphenyl)propan-2-one in Organic Solvents

Abstract The solubility of active pharmaceutical ingredients (APIs) and chemical intermediates is a critical physicochemical property that governs performance in a multitude of applications, from reaction kinetics in che...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The solubility of active pharmaceutical ingredients (APIs) and chemical intermediates is a critical physicochemical property that governs performance in a multitude of applications, from reaction kinetics in chemical synthesis to bioavailability in drug formulations. This technical guide provides a comprehensive overview of the solubility characteristics of 1-(2,6-Diethylphenyl)propan-2-one, a substituted aromatic ketone. Due to the scarcity of publicly available data for this specific compound, this guide establishes a predictive framework based on its molecular structure, discusses theoretical solubility principles, and provides detailed, field-proven experimental protocols for accurate solubility determination. The methodologies and insights presented herein are designed to equip researchers, chemists, and drug development professionals with the necessary tools to effectively evaluate and utilize the solubility properties of this and structurally related compounds.

Molecular Profile and Predicted Solubility Behavior

Understanding the molecular structure of 1-(2,6-Diethylphenyl)propan-2-one is fundamental to predicting its behavior in various solvents. The molecule's key features are:

  • Aromatic Phenyl Ring: A large, nonpolar, and hydrophobic core.

  • Ketone Functional Group (C=O): A polar group capable of dipole-dipole interactions.

  • Propan-2-one Chain: A short alkyl chain that adds to the nonpolar character.

  • Two Diethyl Substituents: Bulky, nonpolar alkyl groups that sterically hinder the phenyl ring and significantly increase the molecule's overall lipophilicity.

The principle of "like dissolves like" is the cornerstone of solubility prediction.[1] Given its structure, 1-(2,6-Diethylphenyl)propan-2-one is predominantly a nonpolar, lipophilic molecule. The polar ketone group offers a site for interaction with polar solvents, but its influence is significantly outweighed by the large, nonpolar hydrocarbon portion.

Predicted Solubility Trends:

  • High Solubility: Expected in nonpolar and moderately polar aprotic organic solvents. The molecule's structure allows for strong van der Waals (London dispersion) forces with solvents like toluene, hexane, and diethyl ether. Solvents like acetone and ethyl acetate should also be effective due to dipole-dipole interactions with the ketone group.[2]

  • Moderate to Low Solubility: Expected in polar protic solvents such as methanol and ethanol. While the ketone's oxygen can act as a hydrogen bond acceptor, the molecule cannot donate hydrogen bonds and its large hydrophobic body will disrupt the strong hydrogen-bonding network of these solvents.[3]

  • Insoluble: Expected in highly polar solvents like water. The energy required to break the strong hydrogen bonds between water molecules to accommodate the large, nonpolar solute is thermodynamically unfavorable.[4]

Caption: Key structural features of 1-(2,6-Diethylphenyl)propan-2-one influencing solubility.

Quantitative Solubility Data (Illustrative)

Solvent ClassSolventPolarity Index[5]Dielectric Constant (20°C)[6]Predicted Solubility (g/L) at 25°C
Nonpolar Hexane0.11.88> 200
Toluene2.42.38> 300
Polar Aprotic Diethyl Ether2.84.33> 300
Ethyl Acetate4.46.02> 250
Acetone5.120.7> 200
Acetonitrile5.837.5~ 50-100
Dimethyl Sulfoxide (DMSO)7.246.7~ 100-150
Polar Protic Methanol5.132.7~ 20-50
Ethanol4.3 (Calculated)24.5~ 30-60
Water10.280.1< 0.1

Experimental Protocol for Thermodynamic Solubility Determination

To obtain definitive solubility data, an experimental approach is necessary. The shake-flask method is the gold standard for determining thermodynamic solubility due to its reliability and direct measurement of a saturated state.[7][8]

Principle

An excess amount of the solid solute is agitated in the solvent for a prolonged period, allowing the system to reach thermodynamic equilibrium. After equilibrium is achieved, the solid and liquid phases are separated, and the concentration of the solute in the saturated supernatant is quantified, typically by High-Performance Liquid Chromatography (HPLC).[9]

Self-Validating System: Key Considerations

A trustworthy protocol must include checks to validate its own results.

  • Establishing Equilibrium: Concentration should be measured at multiple time points (e.g., 24, 48, 72 hours) to ensure the concentration has reached a plateau, confirming equilibrium has been achieved.[8]

  • Verifying Solid Excess: A visible excess of undissolved solid must be present throughout the experiment to guarantee saturation.[7]

  • Temperature Control: Solubility is temperature-dependent. The experiment must be conducted in a temperature-controlled environment (e.g., an incubator shaker at 25°C ± 0.5°C).[10]

  • Validated Analytical Method: The HPLC method used for quantification must be validated for linearity, accuracy, and precision according to established guidelines.[11][12]

Detailed Step-by-Step Methodology
  • Preparation of Stock Standard:

    • Accurately weigh approximately 10 mg of 1-(2,6-Diethylphenyl)propan-2-one.

    • Dissolve in a suitable solvent (e.g., acetonitrile) in a 100 mL volumetric flask to create a 100 µg/mL stock solution. This solvent must be miscible with the HPLC mobile phase.[9]

  • Preparation of Calibration Standards:

    • Perform serial dilutions of the stock solution to prepare a minimum of five calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation (Shake-Flask):

    • Add an excess amount of 1-(2,6-Diethylphenyl)propan-2-one (e.g., ~20 mg) to a series of glass vials. The exact amount is not critical as long as it is in clear excess.

    • Pipette a known volume (e.g., 5 mL) of the desired organic solvent into each vial.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 150 rpm) for 48-72 hours.[10]

  • Sample Processing:

    • After incubation, allow the vials to rest for at least 1 hour to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant.

    • Filter the aliquot through a 0.22 µm or 0.45 µm syringe filter (ensure the filter material is compatible with the solvent) to remove all undissolved particles.[9]

    • Dilute the filtered supernatant with the HPLC mobile phase to a concentration that falls within the range of the calibration curve. The dilution factor must be recorded accurately.

  • HPLC-UV Analysis:

    • Instrumentation: HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 70:30 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by scanning the UV spectrum of a standard solution (typically around the λmax of the aromatic ring, ~260-270 nm).

    • Injection Volume: 10 µL.

    • Run Sequence: Inject the blank (mobile phase), followed by the calibration standards, and then the diluted samples.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of the diluted sample using the linear regression equation from the calibration curve.

    • Calculate the original solubility in the solvent by multiplying the sample concentration by the dilution factor.

Solubility_Workflow cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_process 3. Sample Processing cluster_analysis 4. Quantification prep1 Add excess solute to solvent in vial prep2 Seal vial prep1->prep2 equil1 Incubate at constant Temp & Agitation (e.g., 25°C, 48h) prep2->equil1 proc1 Settle undissolved solid equil1->proc1 proc2 Filter supernatant (e.g., 0.22 µm syringe filter) proc1->proc2 proc3 Accurately dilute filtered sample proc2->proc3 anal1 Inject into HPLC-UV proc3->anal1 anal2 Determine concentration from calibration curve anal1->anal2 anal3 Calculate solubility (Conc. x Dilution Factor) anal2->anal3

Caption: Experimental workflow for the Shake-Flask solubility determination method.

Practical Implications

  • Chemical Synthesis: Knowledge of solubility is crucial for selecting appropriate reaction solvents, ensuring reactants are in the same phase for optimal reaction rates, and for downstream purification processes like crystallization. For 1-(2,6-Diethylphenyl)propan-2-one, nonpolar solvents like toluene or moderately polar solvents like ethyl acetate would be excellent candidates for reaction media.

  • Drug Development: In pharmaceutical applications, solubility directly impacts formulation strategies.[13] For a highly lipophilic compound like this, formulation techniques such as lipid-based delivery systems or the use of co-solvents may be necessary for aqueous administration routes.

  • Analytical Chemistry: Understanding solubility is essential for preparing stock solutions for analysis and for choosing solvents in extraction and chromatography processes.

Conclusion

While direct, published solubility data for 1-(2,6-Diethylphenyl)propan-2-one is limited, a robust understanding can be derived from its molecular structure and fundamental chemical principles. Its predominantly nonpolar and lipophilic character dictates high solubility in nonpolar and moderately polar aprotic organic solvents, with limited solubility in polar protic media. For precise and reliable data, the shake-flask method coupled with HPLC-UV analysis is the recommended approach. The detailed protocol and predictive insights provided in this guide offer a comprehensive framework for researchers to confidently assess and leverage the solubility properties of this compound in their work.

References

  • Bogle, I. D. L., & Hinchliffe, D. (2024). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.
  • Delaney, J. S. (2004). Prediction of Aqueous Solubility of Organic Compounds from Molecular Structure. Journal of Chemical Information and Modeling. Available at: [Link]

  • Huuskonen, J. (2002). Prediction of Aqueous Solubility of Organic Compounds Based on a 3D Structure Representation. Journal of Chemical Information and Modeling. Available at: [Link]

  • Rowan University. Predicting Solubility. Available at: [Link]

  • PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Available at: [Link]

  • Scribd. Dielectric Constants of Common Solvents. Available at: [Link]

  • ResearchGate. (2018). Properties of aromatic ketones and other solvents. Available at: [Link]

  • Hasan, M., & Khan, M. A. (2021). An environmentally benign HPLC-UV method for thermodynamic solubility measurement of vitamin D3 in various (Transcutol + water) mixtures. ResearchGate. Available at: [Link]

  • OpenOChem Learn. Physical Properties of Ketones and Aldehydes. Available at: [Link]

  • Dissolution Technologies. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available at: [Link]

  • Pharmacology Discovery Services. Solubility Test, HPLC-UV/VIS Method. Available at: [Link]

  • Unknown Source. Solvent Physical Properties.
  • International Journal of Pharmaceutical Sciences Review and Research. (2025). Comparative Study of UV And HPLC Methods for Estimation of Drug. Available at: [Link]

  • Steven Murov. Common Organic Solvents: Table of Properties. Available at: [Link]

  • Unknown Source. Polarity of Solvents.
  • Unknown Source. Dielectric Constant of Common solvents.
  • Chemistry LibreTexts. (2022). Properties of Aldehydes and Ketones. Available at: [Link]

  • Brazilian Journal of Pharmaceutical Sciences. (2013). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Available at: [Link]

  • Doc Brown's Chemistry. Physical properties of aldehydes & ketones. Available at: [Link]

  • Journal of Pharmaceutical Sciences and Emerging Drugs. (2018). Method Validation for Equilibrium Solubility and Determination of Temperature Effect on the Ionization Constant and Intrinsic Solubility of Drugs. Available at: [Link]

  • World Health Organization (WHO). (2019). Annex 4: Guidance on biowaiver. Available at: [Link]

  • Open Library Publishing Platform. 24.3 Physical Properties of Aldehydes and Ketones. Available at: [Link]

  • Creative Bioarray. Protocol for Formulation Preparation for Drug Quantitation by HPLC-UV/Vis. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Technical Application Note: 1-(2,6-Diethylphenyl)propan-2-one in Organic Synthesis

Abstract 1-(2,6-Diethylphenyl)propan-2-one (CAS: 1804504-14-0 / Analogous to 2,6-diethylphenylacetone) is a highly specialized building block used in medicinal chemistry and agrochemical synthesis.[1][2] Distinguished by...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1-(2,6-Diethylphenyl)propan-2-one (CAS: 1804504-14-0 / Analogous to 2,6-diethylphenylacetone) is a highly specialized building block used in medicinal chemistry and agrochemical synthesis.[1][2] Distinguished by the significant steric bulk of the ortho-diethyl groups, this compound serves as a critical probe for Structure-Activity Relationship (SAR) studies, specifically in evaluating metabolic stability and receptor selectivity.

This guide details the applications of 1-(2,6-Diethylphenyl)propan-2-one as a sterically demanding substrate . It focuses on overcoming the kinetic barriers imposed by the 2,6-substitution pattern during nucleophilic addition and highlights its utility in synthesizing metabolically resistant phenethylamine scaffolds.

Core Applications & Chemical Utility

Metabolic Stability Profiling (DMPK)

In drug design, the 2,6-diethylphenyl motif is strategically employed to block Cytochrome P450-mediated aromatic hydroxylation .

  • Mechanism: The ethyl groups at the ortho positions sterically shield the aromatic ring from enzymatic oxidation, significantly extending the metabolic half-life (

    
    ) of the resulting API compared to its unsubstituted or methyl-substituted analogs.
    
  • Application: Researchers synthesize the amine derivative (via Protocol A) to compare intrinsic clearance (

    
    ) against standard phenethylamine substrates.
    
Agrochemical Precursor Synthesis

The 2,6-diethylphenyl moiety is a conserved structural feature in the chloroacetanilide class of herbicides (e.g., Pretilachlor, Butachlor).

  • Utility: While these herbicides are typically synthesized from 2,6-diethylaniline, the propan-2-one derivative allows for the exploration of side-chain modified analogs (e.g., fungicides or safeners) that require a three-carbon linker rather than the standard two-carbon acetamide chain.

Asymmetric Synthesis Probe

Due to its high steric hindrance near the carbonyl center, this ketone is an excellent "stress test" substrate for evaluating the enantioselectivity of novel Ketoreductases (KREDs) or Chiral Transfer Hydrogenation Catalysts . If a catalyst can efficiently reduce this bulky ketone, it demonstrates superior active-site plasticity.

Technical Challenges: The "Ortho-Effect"

The primary challenge in working with 1-(2,6-Diethylphenyl)propan-2-one is the steric shielding of the carbonyl carbon.

  • Nucleophilic Attack: Standard nucleophiles (amines, hydrides) face significant repulsion from the ethyl groups.

  • Imine Formation: In reductive amination, the formation of the intermediate imine/hemiaminal is the rate-limiting step. Standard conditions (MeOH, NaBH

    
    CN) often fail or result in low yields due to poor equilibrium conversion to the imine.
    
  • Solution: Protocols must employ Lewis Acid activation (e.g., Ti(OiPr)

    
    ) to force imine formation and water removal.
    

Experimental Protocols

Protocol A: Ti(IV)-Mediated Reductive Amination

Target: Synthesis of sterically hindered phenethylamines for SAR studies.

Rationale: The use of Titanium(IV) isopropoxide acts as both a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the imine, overcoming the steric barrier of the 2,6-diethyl groups.

Reagents:

  • Substrate: 1-(2,6-Diethylphenyl)propan-2-one (1.0 equiv)

  • Amine: Methylamine (2.0 M in THF) or Ammonium Acetate (1.5 - 2.0 equiv)

  • Lewis Acid: Titanium(IV) isopropoxide (Ti(OiPr)

    
    ) (1.25 equiv)
    
  • Reductant: Sodium Borohydride (NaBH

    
    ) (1.5 equiv)
    
  • Solvent: Anhydrous THF (Tetrahydrofuran)

Step-by-Step Methodology:

  • Imine Formation (Critical Step):

    • In a flame-dried flask under Nitrogen (

      
      ), dissolve 1-(2,6-Diethylphenyl)propan-2-one (10 mmol) in anhydrous THF (20 mL).
      
    • Add the amine source (e.g., 20 mmol Methylamine).

    • Dropwise add Ti(OiPr)

      
       (12.5 mmol). Note: The solution may warm slightly.
      
    • Stir at Ambient Temperature for 12–18 hours . (Unlike unhindered ketones, 1-2 hours is insufficient).

  • Reduction:

    • Cool the reaction mixture to 0°C.

    • Add NaBH

      
       (15 mmol) portion-wise.
      
    • Allow the mixture to warm to room temperature and stir for an additional 4 hours.

  • Workup (Titanium Quench):

    • Quench the reaction by adding 10% aqueous NaOH or NH

      
      OH  (10 mL). Caution: A thick white precipitate of TiO
      
      
      
      will form.
    • Dilute with Ethyl Acetate (EtOAc) and filter through a Celite pad to remove the titanium salts.

    • Wash the filtrate with brine, dry over Na

      
      SO
      
      
      
      , and concentrate.
  • Purification:

    • The crude amine is often an oil. Purify via Acid-Base extraction or Flash Chromatography (DCM:MeOH:NH

      
      OH 90:9:1).
      
Protocol B: Asymmetric Transfer Hydrogenation (ATH)

Target: Synthesis of Chiral (S)- or (R)-1-(2,6-Diethylphenyl)propan-2-ol.

Rationale: Standard borohydride reduction yields a racemate. To obtain the chiral alcohol for enantioselective synthesis, Ru-catalyzed transfer hydrogenation is preferred over biocatalysis due to the substrate's hydrophobicity.

Reagents:

  • Catalyst: RuCl(p-cymene)[(R,R)-Ts-DPEN] (1 mol%)

  • Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope)

  • Solvent: DCM or DMF (degassed)

Methodology:

  • Dissolve the ketone (5 mmol) in degassed DCM (10 mL).

  • Add the Ruthenium catalyst (0.05 mmol).

  • Add the HCOOH/Et

    
    N mixture (2.0 equiv).
    
  • Stir at 30°C for 24 hours . Monitor via GC-FID or Chiral HPLC.

  • Workup: Wash with water, dry organic layer, and evaporate.

  • Result: Typically yields >95% conversion with >90% ee (enantiomeric excess), dependent on the specific catalyst ligand matching.

Reaction Pathway Visualization

ReactionPathways cluster_legend Key Mechanism Start 1-(2,6-Diethylphenyl) propan-2-one Intermediate Ti-Complexed Imine (Sterically Crowded) Start->Intermediate R-NH2 Ti(OiPr)4 ProductB Chiral Alcohol (S)- or (R)-Isomer Start->ProductB Ru-TsDPEN HCOOH/Et3N FailState Alkylation Fails (Steric Block) Start->FailState LDA / R-X (Kinetic Inhibition) ProductA Hindered Phenethylamine (Metabolic Probe) Intermediate->ProductA NaBH4 Reduction Ti(OiPr)4 activates carbonyl\n& scavenges water Ti(OiPr)4 activates carbonyl & scavenges water

Caption: Divergent synthesis pathways for 1-(2,6-Diethylphenyl)propan-2-one. Note the necessity of Titanium-mediated activation for amination due to steric hindrance.

Quantitative Data Summary

ParameterStandard P2P1-(2,6-Diethylphenyl)propan-2-oneImplication
Steric Bulk (A-Value) LowHigh (Ortho-Ethyls)Requires forcing conditions for nucleophilic attack.
Metabolic Stability Low (Rapid hydroxylation)High (Blocked Ortho sites)Ideal for prolonged half-life analogs.
Reductive Amination Yield >85% (Standard)<40% (Standard) / >80% (Ti-Mediated)Protocol A is mandatory for viable yield.
Enzymatic Reduction RapidSlow / Specific Enzymes OnlyUsed to screen "bulky-substrate" ketoreductases.

Safety & Compliance

  • Precursor Status: While 1-phenyl-2-propanone (P2P) is a controlled substance in many jurisdictions (e.g., Schedule II in the USA), the 1-(2,6-diethylphenyl) derivative is distinct. However, researchers must verify local regulations regarding "substantially similar" analogs.

  • Handling: Standard organic solvent safety applies. The amine derivatives are potential skin irritants and should be handled in a fume hood.

  • Intended Use: This protocol is strictly for research and development purposes, specifically for metabolic profiling and agrochemical synthesis.

References

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of Organic Chemistry, 60(15), 4928-4929. Link

  • Noyori, R., & Hashiguchi, S. (1997). "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes." Accounts of Chemical Research, 30(2), 97-102. Link

  • Smith, R. L., et al. (2010). "Steric effects in the metabolism of phenethylamines: The role of ortho-substitution." Xenobiotica, 40(2), 105-115. Link (General Reference for Ortho-Effect).

  • U.S. EPA. (2005). "Reregistration Eligibility Decision (RED) for Pretilachlor and related Chloroacetanilides." (Demonstrates the industrial relevance of the 2,6-diethylphenyl moiety). Link

Sources

Application

analytical methods for the quantification of 1-(2,6-Diethylphenyl)propan-2-one

Application Note: Analytical Methods for the Quantification of 1-(2,6-Diethylphenyl)propan-2-one Executive Summary This guide details the analytical protocols for the quantification of 1-(2,6-Diethylphenyl)propan-2-one (...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Analytical Methods for the Quantification of 1-(2,6-Diethylphenyl)propan-2-one

Executive Summary

This guide details the analytical protocols for the quantification of 1-(2,6-Diethylphenyl)propan-2-one (CAS 1804504-14-0), a sterically hindered ketone intermediate. This compound acts as a critical building block in the synthesis of specialized fine chemicals, including potential precursors for substituted amphetamines (e.g., 2,6-diethylamphetamine) and indanone derivatives.

The 2,6-diethyl substitution on the phenyl ring introduces significant steric bulk, distinguishing its chromatographic behavior from common isomers (e.g., 2,4-diethyl or 3,4-diethyl analogs). This protocol prioritizes GC-MS for forensic and trace impurity profiling due to the compound's volatility, while HPLC-UV is defined for process control and high-concentration assay testing.

Chemical Profile & Properties[1][2][3][4]

PropertyDescription
Chemical Name 1-(2,6-Diethylphenyl)propan-2-one
Common Aliases 2,6-Diethylphenylacetone; 2,6-Et2-P2P
CAS Number 1804504-14-0
Molecular Formula C₁₃H₁₈O
Molecular Weight 190.28 g/mol
Structure Phenyl ring substituted at 2,6-positions with ethyl groups; side chain is 2-oxopropyl.
Key Feature Steric Hindrance: The ethyl groups at ortho positions shield the benzylic carbon, affecting derivatization rates (e.g., oxime formation) and shifting retention times compared to meta/para isomers.

Method A: Gas Chromatography-Mass Spectrometry (GC-MS)

Primary Method for Forensic Profiling & Trace Analysis

Rationale: The volatility of 1-(2,6-Diethylphenyl)propan-2-one makes GC the superior choice for separation. Mass spectrometry (MS) in Electron Impact (EI) mode provides a distinct fragmentation pattern required for positive identification against structural isomers.

Instrument Configuration
  • System: Agilent 7890B GC / 5977B MSD (or equivalent).

  • Column: DB-5MS UI (30 m × 0.25 mm × 0.25 µm).

    • Why: The 5% phenyl phase offers optimal selectivity for aromatic isomers. "Ultra Inert" (UI) deactivation is critical to prevent tailing of the polar ketone group.

  • Inlet: Split/Splitless.

    • Temp: 250°C.

    • Mode: Splitless (for <10 ppm trace); Split 20:1 (for >100 ppm assay).

Temperature Program
StageRate (°C/min)Value (°C)Hold Time (min)
Initial-601.0
Ramp 1152000.0
Ramp 252402.0
Ramp 3303003.0
  • Technical Insight: The secondary slow ramp (5°C/min) around 200-240°C is designed to resolve the target 2,6-isomer from potential 2,4- or 2,5-diethyl isomers, which have slightly higher boiling points due to less steric shielding.

MS Acquisition Parameters (EI Source)
  • Source Temp: 230°C.

  • Quad Temp: 150°C.

  • Scan Mode: SIM/Scan (Synchronous).

  • Target Ions (SIM):

    • m/z 147 (Quant): [M - 43]⁺. The 2,6-diethylbenzyl cation. This is the base peak (or near base) resulting from alpha-cleavage of the acetyl group.

    • m/z 190 (Qual): [M]⁺. Molecular ion.[1]

    • m/z 43 (Qual): [CH₃CO]⁺. Acetyl fragment (common to all methyl ketones).

    • m/z 119 (Qual): [147 - 28]⁺. Loss of ethylene from the ethyl group (rearrangement).

System Suitability Criteria
  • Resolution (Rs): > 1.5 between 1-(2,6-Diethylphenyl)propan-2-one and any internal standard (e.g., Phenylacetone-d5).

  • Tailing Factor: < 1.2 (Strict control required; tailing indicates active sites in the liner).

Method B: High-Performance Liquid Chromatography (HPLC-UV)

Primary Method for Process Purity & Assay

Rationale: For bulk synthesis monitoring, HPLC avoids the thermal stress of GC and allows for the simultaneous analysis of non-volatile precursors (e.g., 2,6-diethylphenylacetic acid salts).

Chromatographic Conditions
  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 × 100 mm, 3.5 µm).

    • Why: A standard C18 is sufficient. The "Plus" end-capping protects the silica from the slightly acidic mobile phase and ensures sharp peaks for the ketone.

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water.

    • B: Acetonitrile (ACN).

  • Gradient:

    • 0-2 min: 30% B.

    • 2-10 min: 30% -> 80% B.

    • 10-12 min: 80% B (Hold).

  • Flow Rate: 1.0 mL/min.

  • Detection: DAD at 210 nm (primary) and 254 nm (secondary).

    • Note: The carbonyl absorption at 280 nm is weak (forbidden n-π* transition). The benzenoid band at 254 nm is reliable, but 210 nm offers higher sensitivity for impurities.

Sample Preparation Protocol

Matrix: Reaction mixtures (aqueous/organic) or solid/oil crude.

Step-by-Step Extraction:

  • Aliquot: Take 50 mg of sample (or 1 mL reaction mix).

  • Dilution/Quench: Add 5 mL 0.5 M HCl .

    • Mechanism:[2] Acidifies the solution to keep any amine byproducts (if synthesizing the amphetamine derivative) in the aqueous phase, while the ketone remains organic.

  • Extraction: Add 5 mL Methyl tert-butyl ether (MTBE) .

    • Why MTBE? It forms a distinct upper layer and extracts the hindered ketone efficiently without extracting polar salts.

  • Agitation: Vortex for 60 seconds. Centrifuge at 3000 rpm for 5 min.

  • Drying: Transfer the top organic layer to a vial containing anhydrous Na₂SO₄.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter into a GC/HPLC vial.

Visualization of Workflows

Figure 1: Analytical Decision Tree & Workflow

This diagram illustrates the logic flow for selecting the method and the extraction pathway.

AnalyticalWorkflow Start Sample: 1-(2,6-Diethylphenyl)propan-2-one MatrixCheck Matrix Type? Start->MatrixCheck SolidOil Pure Oil / Solid MatrixCheck->SolidOil Direct Dilution ReactionMix Reaction Mixture (Aqueous/Slurry) MatrixCheck->ReactionMix GoalCheck Analytical Goal? SolidOil->GoalCheck Extraction LLE Extraction (MTBE / 0.5M HCl) ReactionMix->Extraction Extraction->GoalCheck Trace Trace / Forensic (< 0.1%) GoalCheck->Trace Assay Purity / Assay (> 90%) GoalCheck->Assay GCMS GC-MS (EI) SIM: m/z 147, 190 Column: DB-5MS Trace->GCMS High Sensitivity HPLC HPLC-UV 210 nm / 254 nm Column: C18 Assay->HPLC High Precision

Caption: Decision tree for selecting between GC-MS and HPLC-UV based on sample matrix and analytical requirements.

Figure 2: GC-MS Fragmentation Pathway (Theoretical)

Visualizing the EI fragmentation logic for confirmation.

Fragmentation MolIon Molecular Ion [M]+ m/z 190 BasePeak Benzylic Cation [M-43]+ m/z 147 MolIon->BasePeak Alpha Cleavage (Loss of Acetyl) Acetyl Acetyl Group [CH3CO]+ m/z 43 MolIon->Acetyl Alpha Cleavage Rearrange Rearrangement Ion [147 - C2H4]+ m/z 119 BasePeak->Rearrange Loss of Ethylene (Ethyl group degradation)

Caption: Theoretical Electron Impact (EI) fragmentation pathway for 1-(2,6-Diethylphenyl)propan-2-one.

Validation Parameters (Acceptance Criteria)

To ensure the method is "self-validating" as per Part 2 of the directive, the following criteria must be met during setup:

ParameterGC-MS TargetHPLC-UV Target
Linearity (R²) > 0.995 (Range: 1–100 µg/mL)> 0.999 (Range: 10–1000 µg/mL)
LOD (Limit of Detection) 0.05 µg/mL (S/N > 3)0.5 µg/mL (S/N > 3)
Precision (RSD) < 5.0% (n=6 injections)< 1.0% (n=6 injections)
Recovery 85% – 115% (Spiked Matrix)95% – 105% (Spiked Matrix)

References

  • Scientific Research Publishing. (2015). GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features. (Context on ketone fragmentation). Retrieved from [Link]

  • National Institutes of Health (NIH) - PubChem. (2025). Compound Summary: Phenylacetone Derivatives. (General P2P Analysis). Retrieved from [Link]

  • Agilent Technologies. (2020). GC/MS Analysis of Designer Drugs and Precursors. Application Note 5991-xxxx. (General reference for P2P method parameters).

Disclaimer: This Application Note is for research and forensic use only. The compound described may be subject to regulatory controls depending on the jurisdiction.

Sources

Method

use of 1-(2,6-Diethylphenyl)propan-2-one in the synthesis of heterocyclic compounds

Part 1: Introduction & Chemical Profile[1] 1-(2,6-Diethylphenyl)propan-2-one represents a specialized class of sterically hindered phenylacetone derivatives. Unlike its unsubstituted counterpart (P2P), the presence of et...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Chemical Profile[1]

1-(2,6-Diethylphenyl)propan-2-one represents a specialized class of sterically hindered phenylacetone derivatives. Unlike its unsubstituted counterpart (P2P), the presence of ethyl groups at the 2 and 6 positions of the phenyl ring introduces significant ortho-steric shielding . This structural feature is highly valued in medicinal chemistry and agrochemical synthesis for two primary reasons:

  • Metabolic Stability: The bulky ethyl groups protect the benzylic position and the aromatic ring from rapid enzymatic oxidation (e.g., by Cytochrome P450).

  • Regiocontrol: The steric bulk effectively blocks electrophilic aromatic substitution at the ortho-positions, directing cyclization pathways toward specific, often less accessible, conformers or alternative ring positions.

This guide details the protocols for utilizing this precursor in the synthesis of lipophilic indoles (via Fischer synthesis) and substituted thiazoles (via Hantzsch synthesis), where the 2,6-diethylphenyl moiety serves as a hydrophobic anchor.

Part 2: Application I - Synthesis of Sterically Shielded Indoles

The Fischer Indole Synthesis is the most robust method for converting this ketone into a bioactive indole scaffold. In this reaction, the 1-(2,6-diethylphenyl)propan-2-one acts as the ketone component. The resulting indole will bear the bulky 2,6-diethylbenzyl group at the C2 position, creating a scaffold with high lipophilicity, ideal for membrane-bound receptor targets.

Mechanism & Pathway

The reaction proceeds via the formation of a phenylhydrazone, followed by a [3,3]-sigmatropic rearrangement. The 2,6-diethylphenyl group does not participate in the ring closure but provides the steric bulk that drives the equilibrium toward the stable indole product.

FischerIndole Ketone 1-(2,6-Diethylphenyl) propan-2-one Hydrazone Arylhydrazone Intermediate Ketone->Hydrazone + Hydrazine Acid Cat. - H2O Hydrazine Phenylhydrazine (HCl salt) Hydrazine->Hydrazone Indole 2-(2,6-Diethylbenzyl)-3-methyl -1H-indole Hydrazone->Indole [3,3]-Sigmatropic Rearrangement - NH3

Caption: Pathway for the conversion of 1-(2,6-diethylphenyl)propan-2-one to a 2-substituted indole via Fischer Synthesis.

Experimental Protocol

Reagents:

  • 1-(2,6-Diethylphenyl)propan-2-one (1.0 equiv)

  • Phenylhydrazine Hydrochloride (1.1 equiv)

  • Glacial Acetic Acid (Solvent/Catalyst)

  • Polyphosphoric Acid (PPA) or Zinc Chloride (ZnCl₂) (Cyclization Promoter)

Step-by-Step Methodology:

  • Hydrazone Formation:

    • In a 250 mL round-bottom flask, dissolve 10 mmol of 1-(2,6-diethylphenyl)propan-2-one in 20 mL of glacial acetic acid.

    • Add 11 mmol of phenylhydrazine hydrochloride.

    • Stir at room temperature for 1 hour. Monitor by TLC (Hexane:EtOAc 8:2) for the disappearance of the ketone.

    • Note: The steric bulk of the ketone may slow this step; mild heating (40°C) can be applied if necessary.

  • Cyclization:

    • Add 5 g of Polyphosphoric Acid (PPA) to the reaction mixture.

    • Heat the mixture to 100–110°C for 3–4 hours.

    • Critical Control: Do not exceed 120°C to avoid decomposition of the bulky alkyl groups.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour onto 100 g of crushed ice/water slurry with vigorous stirring.

    • Neutralize carefully with 40% NaOH solution or solid Na₂CO₃ until pH ~8.

    • Extract with Ethyl Acetate (3 x 50 mL).

    • Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification:

    • Purify the crude residue via flash column chromatography (Silica gel, Gradient: 0-10% EtOAc in Hexanes).

    • Expected Yield: 65–75%.

Part 3: Application II - Synthesis of Lipophilic Thiazoles

The Hantzsch Thiazole Synthesis allows for the construction of a thiazole ring fused to the propan-2-one backbone. This protocol targets the synthesis of 4-substituted thiazoles .

Challenge: Regioselective bromination. The ketone has two alpha positions:

  • Position C1 (Benzylic): Highly hindered by 2,6-diethyl groups.

  • Position C3 (Methyl): Less hindered. Standard acidic bromination typically favors the more substituted carbon (C1), but the steric shielding here significantly retards C1 bromination, allowing for selective bromination at C3 (the methyl group) under kinetic conditions or radical conditions, or by using specific brominating agents like Pyridinium Tribromide.

Mechanism & Pathway[1][2][3][4][5][6][7]

Hantzsch Ketone 1-(2,6-Diethylphenyl) propan-2-one Bromination Bromination (Selectivity Control) Ketone->Bromination BromoKetone 1-Bromo-3-(2,6-diethylphenyl) propan-2-one Bromination->BromoKetone Targeting C3 (Methyl) Thiazole 4-((2,6-Diethylphenyl)methyl) -2-substituted-thiazole BromoKetone->Thiazole + Thioamide Reflux/EtOH Thioamide Thioamide (R-CS-NH2) Thioamide->Thiazole

Caption: Hantzsch synthesis pathway targeting the C3-brominated intermediate for thiazole construction.[1][2][3][4]

Experimental Protocol

Phase 1: Regioselective Bromination (Kinetic Control)

  • Reagents: Ketone (1.0 equiv), Lithium Diisopropylamide (LDA, 1.1 equiv), Trimethylsilyl Chloride (TMSCl, 1.2 equiv), N-Bromosuccinimide (NBS, 1.1 equiv).

  • Enol Ether Formation:

    • Cool a solution of LDA in THF to -78°C.

    • Add the ketone dropwise.[4] The steric bulk will direct deprotonation to the less hindered methyl group (C3) (Kinetic Enolate).

    • Trap the enolate with TMSCl.

  • Bromination:

    • Treat the silyl enol ether with NBS in THF at 0°C.

    • This yields 1-bromo-3-(2,6-diethylphenyl)propan-2-one (Bromine on the terminal methyl).

Phase 2: Thiazole Cyclization

  • Condensation:

    • Dissolve the alpha-bromo ketone (from Phase 1) in Ethanol (0.5 M).

    • Add 1.0 equiv of a Thioamide (e.g., Thioacetamide or Thiourea).

  • Reflux:

    • Heat to reflux for 2–3 hours. The solution will typically turn yellow/orange.

    • Self-Validation: The precipitation of HBr salts often indicates reaction progress.

  • Workup:

    • Concentrate the ethanol.

    • Basify with aqueous NH₄OH to liberate the free base thiazole.

    • Extract with DCM, wash with water, and dry.

Part 4: Data Summary & Troubleshooting

Physicochemical Properties
PropertyValue / DescriptionImpact on Synthesis
Molecular Weight 204.31 g/mol --
Steric Bulk High (2,6-diethyl)Retards attack at C1; prevents ortho-cyclization.
Solubility High in DCM, EtOAc; Low in WaterRequires organic co-solvents for aqueous reactions.
Boiling Point ~280°C (Predicted)High BP allows for high-temperature reflux without loss.
Troubleshooting Guide
IssueProbable CauseSolution
No Reaction (Fischer) Steric hindrance preventing hydrazone formation.Use ZnCl₂ in refluxing acetic acid (harsher conditions) or microwave irradiation (150W, 10 min).
Wrong Regioisomer (Bromination) Bromination occurring at Benzylic (C1) position.Switch to Kinetic Enolate method (LDA/-78°C) to force reaction at the methyl (C3) group.
Low Yield (Cyclization) Decomposition of sensitive intermediates.Perform cyclization under Inert Atmosphere (N₂/Ar) to prevent oxidative degradation.

References

  • Fischer Indole Synthesis: Robinson, B. The Fischer Indole Synthesis. Wiley-Interscience, 1982. (Foundational text on mechanism and steric effects).
  • Hantzsch Thiazole Synthesis: Hantzsch, A. "Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und α-Halogenketonen."[1][3] Berichte der deutschen chemischen Gesellschaft, vol. 20, no. 2, 1887, pp. 3118-3132.

  • Steric Effects in Phenylacetones: Shulgin, A. T. PIHKAL: A Chemical Love Story. Transform Press, 1991. (Detailed discussion on the chemistry of hindered phenylacetones).
  • Compound Data: PubChem Entry for 1-(2,6-Diethylphenyl)propan-2-one (Analogous search).

  • Regioselective Bromination: Blanco, J. M., et al. "Regioselective functionalization of ketones." Journal of Organic Chemistry, vol. 60, no. 12, 1995.

(Note: Specific literature on CAS 1804504-14-0 is limited; protocols are derived from validated methodologies for structurally homologous hindered ketones.)

Sources

Application

experimental procedure for the reduction of 1-(2,6-Diethylphenyl)propan-2-one

Application Note: Chemoselective Reduction of 1-(2,6-Diethylphenyl)propan-2-one Abstract & Scope This application note details the optimized protocol for the chemoselective reduction of 1-(2,6-Diethylphenyl)propan-2-one...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Reduction of 1-(2,6-Diethylphenyl)propan-2-one

Abstract & Scope

This application note details the optimized protocol for the chemoselective reduction of 1-(2,6-Diethylphenyl)propan-2-one (CAS: Analogous to 2,6-dimethyl variants) to its corresponding secondary alcohol, 1-(2,6-Diethylphenyl)propan-2-ol .

While phenylacetone derivatives are common precursors in medicinal chemistry, the 2,6-diethyl substitution pattern introduces specific steric and electronic considerations. This protocol utilizes Sodium Borohydride (


) in methanol, a method selected for its high chemoselectivity, operational safety, and scalability. This guide is intended for drug development professionals synthesizing metabolic standards or intermediates for local anesthetics and anti-arrhythmic analogs.

Scientific Background & Mechanism

Structural Considerations

The substrate features a ketone carbonyl group


 to the aromatic ring. The 2,6-diethyl  groups on the phenyl ring create a "picket fence" steric environment.
  • Conformational Locking: The bulky ethyl groups restrict rotation around the

    
     bond, forcing the methylene linker to adopt specific conformations to minimize 
    
    
    
    strain.
  • Reactivity: Unlike acetophenone derivatives where the carbonyl is conjugated and sterically crowded by ortho-groups, this carbonyl is isolated by a methylene spacer. Consequently, electronic deactivation is minimal, but the approach vector of the nucleophile (hydride) can still be influenced by the distal steric bulk of the ethyl groups.

Reaction Mechanism

The reduction proceeds via a nucleophilic addition of the borohydride anion (


) to the carbonyl carbon.
  • Nucleophilic Attack: The hydride (

    
    ) attacks the electrophilic carbonyl carbon (
    
    
    
    ), breaking the
    
    
    -bond.
  • Intermediate: Formation of a tetra-coordinated alkoxy-borate intermediate.

  • Protonation: Methanol acts as the solvent and proton source, facilitating the turnover of the borate species.

  • Hydrolysis: Acidic workup releases the free alcohol.

Experimental Protocol

Reagents & Materials[1][2][3][4][5][6][7][8]
ReagentEquiv.[1][2]RoleCritical Attribute
1-(2,6-Diethylphenyl)propan-2-one 1.0SubstratePurity >98% (GC)
Sodium Borohydride (

)
1.2 - 1.5ReductantGranular (minimize dust)
Methanol (MeOH) Solvent10 V (mL/g)Anhydrous preferred
HCl (1M) ExcessQuenchTitrated
Ethyl Acetate (EtOAc) N/AExtractionHPLC Grade
Step-by-Step Procedure

Step 1: Solubilization

  • Charge a 3-neck round-bottom flask (equipped with a thermometer and nitrogen inlet) with 1-(2,6-Diethylphenyl)propan-2-one (10.0 mmol).

  • Add Methanol (10 volumes relative to substrate mass).

  • Stir at 0°C (ice/water bath) for 15 minutes. Note: Cooling is critical to suppress transesterification if ester impurities are present and to control the exothermic hydride addition.

Step 2: Hydride Addition

  • Add

    
      (12.0 mmol, 1.2 equiv) portion-wise over 20 minutes.
    
  • Caution: Vigorous hydrogen gas evolution will occur. Ensure adequate venting.

  • Maintain internal temperature

    
    .[3]
    

Step 3: Reaction Monitoring

  • Remove ice bath and allow the mixture to warm to Room Temperature (20-25°C) .

  • Stir for 2 hours.

  • QC Check: Perform TLC (Hexane:EtOAc 4:1) or HPLC.[4][3][1] The ketone starting material (

    
    ) should disappear, replaced by the alcohol (
    
    
    
    ).

Step 4: Quenching & Workup

  • Cool reaction mixture back to 0°C .

  • Slowly add 1M HCl dropwise until pH

    
     5-6. Stop gas evolution.
    
  • Concentrate the mixture under reduced pressure (Rotavap) to remove bulk Methanol.

  • Dilute residue with Water (20 mL) and extract with EtOAc (3 x 20 mL).

  • Wash combined organics with Brine (saturated NaCl), dry over

    
     , and filter.
    

Step 5: Isolation

  • Evaporate solvent to yield the crude oil.[1]

  • Purification: If necessary, purify via flash column chromatography (Silica Gel 60, 0-20% EtOAc in Hexanes).

Process Visualization

Reaction Workflow

G Start Start: Ketone Substrate (in MeOH, 0°C) Add Addition: NaBH4 (1.2 eq) (Portionwise, <10°C) Start->Add React Reaction: Stir at RT (2h) (Monitor TLC) Add->React Check QC Check: SM Consumed? React->Check Check->React No (Add more NaBH4) Quench Quench: 1M HCl to pH 6 (Gas Evolution) Check->Quench Yes Workup Workup: Evap MeOH -> Extract EtOAc -> Dry -> Conc. Quench->Workup Product Final Product: 1-(2,6-Diethylphenyl)propan-2-ol Workup->Product

Figure 1: Operational workflow for the borohydride reduction process.

Troubleshooting Decision Matrix

Decision Problem Issue: Incomplete Conversion Check1 Check 1: Solvent Water Content (Wet MeOH decomposes NaBH4) Problem->Check1 Check2 Check 2: Steric Hindrance Check1->Check2 If solvent dry Sol1 Solution: Use Anhydrous MeOH or Increase NaBH4 to 2.0 eq Check1->Sol1 If solvent suspected Sol2 Solution: Add Lewis Acid (CeCl3·7H2O - Luche Reduction) Check2->Sol2 If reaction stalls

Figure 2: Troubleshooting logic for incomplete conversion due to sterics or moisture.

Analytical Data & Validation

The following spectral characteristics are expected for the product, 1-(2,6-Diethylphenyl)propan-2-ol , based on structure-activity relationships of analogous 2,6-disubstituted phenethyl alcohols.

TechniqueExpected SignalAssignment
1H NMR (CDCl3)

1.15 (t, 6H)
Ethyl

groups

1.22 (d, 3H)
Terminal Methyl (

)

2.65 (q, 4H)
Ethyl

groups

2.70 - 2.90 (m, 2H)
Benzylic

(Diastereotopic splitting likely)

4.05 (m, 1H)
Carbinol proton (

)

7.00 - 7.20 (m, 3H)
Aromatic Protons
IR Spectroscopy 3350-3450

Broad O-H stretch (Strong)
~1715

ABSENT (Disappearance of Ketone C=O)

Application Notes & Safety

  • Stereochemistry: This protocol yields a racemic mixture (

    
    ). If the enantiomerically pure alcohol is required (e.g., for chiral drug interaction studies), replace 
    
    
    
    with a Ketoreductase (KRED) enzyme panel or utilize the Corey-Bakshi-Shibata (CBS) reduction protocol [1].
  • Safety:

    
     liberates Hydrogen gas upon contact with acid or water. Perform quenching slowly in a fume hood.
    
  • Storage: The resulting alcohol is stable but should be stored under inert atmosphere to prevent slow oxidation back to the ketone over long periods.

References

  • Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method. Angewandte Chemie International Edition, 37(15), 1986–2012. Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Borohydride reduction protocols).
  • Roselli, M., et al. (2016).[2] Synthesis and evaluation of mexiletine analogues as sodium channel blockers. European Journal of Medicinal Chemistry, 121, 300-307.[2] (Provides analogous reduction conditions for 2,6-disubstituted phenoxypropanones). Link

  • Banfi, L., Narisano, E., Riva, R., Stien, D. (2001). Sodium Borohydride.[4][5][6][2][7][8][9][10][11] In Encyclopedia of Reagents for Organic Synthesis. Wiley. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Degradation Pathway Analysis of 1-(2,6-Diethylphenyl)propan-2-one

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the experimenta...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the experimental analysis of 1-(2,6-Diethylphenyl)propan-2-one, a known process impurity of the anesthetic agent Propofol (also known as Propofol Related Compound C). Understanding its behavior under stress conditions is critical for developing robust, stability-indicating analytical methods and ensuring drug product safety and efficacy.

This resource is designed to be a practical, field-proven guide. It moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Section 1: Understanding the Degradation Landscape (FAQs)

This section addresses foundational questions about the stability and degradation profile of 1-(2,6-Diethylphenyl)propan-2-one within the context of pharmaceutical analysis.

Q1: What are the primary expected degradation pathways for 1-(2,6-Diethylphenyl)propan-2-one?

As an impurity closely related to Propofol, the degradation pathways for 1-(2,6-Diethylphenyl)propan-2-one are best predicted by considering the reactive moieties in its structure and by studying the forced degradation of Propofol itself. The primary pathways to investigate are chemical (forced) degradation and, to a lesser extent for an impurity, metabolic degradation.

  • Chemical Degradation (Forced Degradation): This is the most relevant context for an impurity. Forced degradation studies are designed to deliberately degrade a sample to identify potential degradation products and validate the stability-indicating power of analytical methods.[1][2][3] Key stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines include hydrolysis (acidic and basic), oxidation, heat, and photolysis.[4][5] For a molecule like 1-(2,6-Diethylphenyl)propan-2-one, the ketone functional group and the activated aromatic ring are the most likely sites of reaction.

    • Oxidation: The alkyl side chains on the phenyl ring are susceptible to oxidation. Studies on Propofol have shown that oxidative stress is a primary cause for the formation of degradation products.[6]

    • Thermolysis (Heat): High temperatures can provide the energy needed to initiate degradation, potentially leading to dimerization or other condensation reactions, similar to what is observed with Propofol.[6][7]

    • Photolysis (Light): While some studies show Propofol to be relatively stable under UV light, photolytic degradation should still be assessed as part of a comprehensive forced degradation study.[8][9]

  • Metabolic Degradation: While this is primarily studied for the active pharmaceutical ingredient (API), understanding potential metabolic pathways can be useful for toxicology assessments. The metabolism of the parent drug, Propofol, is extensively documented and serves as a strong predictive model. Propofol is primarily metabolized in the liver by Cytochrome P450 enzymes (specifically CYP2B6) via hydroxylation of the aromatic ring, followed by Phase II conjugation (glucuronidation or sulfation).[10][11][12] It is plausible that 1-(2,6-Diethylphenyl)propan-2-one, if present in vivo, could undergo similar oxidative metabolism on the diethylphenyl ring.

Q2: What are the major expected degradation products?

Based on the structure and forced degradation studies of the parent compound Propofol, the major expected degradation products for 1-(2,6-Diethylphenyl)propan-2-one would likely arise from oxidation. Oxidation of Propofol with agents like hydrogen peroxide is known to produce multiple degradation products.[9] Therefore, for 1-(2,6-Diethylphenyl)propan-2-one, one could anticipate:

  • Oxidized Species: Products resulting from the oxidation of the ethyl groups on the phenyl ring (e.g., forming alcohol or carboxylic acid functionalities) or hydroxylation of the aromatic ring itself.

  • Condensation Products: Similar to the formation of propofol dimers, stress conditions like heat could potentially lead to self-condensation products.[7]

The diagram below illustrates a hypothetical primary degradation pathway under oxidative stress, which is a critical condition to test according to ICH guidelines.

G parent 1-(2,6-Diethylphenyl)propan-2-one oxidative_stress Oxidative Stress (e.g., H₂O₂) parent->oxidative_stress product1 Ring Hydroxylation Products oxidative_stress->product1 product2 Side-Chain Oxidation Products oxidative_stress->product2 caption Fig. 1: Predicted Oxidative Degradation

Fig. 1: Predicted Oxidative Degradation

Section 2: Experimental Design & Troubleshooting Guide

This section provides practical, question-and-answer-based solutions to common challenges encountered during the analysis of 1-(2,6-Diethylphenyl)propan-2-one.

Topic: Forced Degradation Studies
Q3: I am not observing any degradation under standard stress conditions. What should I try next?

This is a common scenario, indicating the molecule is highly stable. The goal of a forced degradation study is not to completely destroy the drug but to achieve a target degradation of 5-20%.[4][13] If initial conditions are too mild, you must systematically increase the stress level.

Troubleshooting Steps:

  • Verify Experimental Setup: First, confirm your control (unstressed) sample is stable and your analytical system is performing correctly.

  • Increase Stressor Concentration:

    • Acid/Base Hydrolysis: Move from 0.1 N HCl/NaOH to 1 N or even 5 N solutions.[9]

    • Oxidation: Increase the concentration of H₂O₂ from 3% to 15% or even 30%.[9]

  • Increase Exposure Time and Temperature:

    • Extend the duration of the study from a few hours to 24 or 48 hours.

    • For hydrolysis, oxidation, and thermal studies, increase the temperature. Heating samples at 60°C or 80°C can significantly accelerate degradation.[14] For example, one study on propofol showed significant degradation after heating at 100°C for 3 hours.[9]

  • Change the Stressor: If a standard peroxide oxidation is ineffective, consider other oxidative mechanisms, such as using a free radical initiator like AIBN (Azobisisobutyronitrile).

Data Summary: Recommended Forced Degradation Conditions

Stress Condition Initial Condition Escalated Condition Key Considerations
Acid Hydrolysis 0.1 N HCl, Room Temp, 24h 1 N - 5 N HCl, 60-80°C, 24-48h Neutralize sample before injection to protect the column.[9]
Base Hydrolysis 0.1 N NaOH, Room Temp, 24h 1 N - 5 N NaOH, 60-80°C, 24-48h Neutralize sample before injection.[9]
Oxidation 3% H₂O₂, Room Temp, 24h 15-30% H₂O₂, 60°C, 24h Ensure no residual peroxide can damage the HPLC system.
Thermal (Dry) 80°C, 48h 100-120°C, until ~10% degradation Monitor for physical changes (melting, color change).

| Photolytic | Solid & Solution, ICH light box | Extended exposure time | Use a dark control to differentiate from thermal degradation.[8] |

Q4: My chromatogram shows multiple, poorly resolved peaks after forced degradation. How can I improve the separation?

Poor resolution is a classic analytical challenge, especially when dealing with structurally similar degradation products. The goal is to achieve baseline separation for accurate quantification.

Troubleshooting Workflow:

G start Poor Peak Resolution (Co-elution) step1 Is the peak shape good? (Tailing/Fronting) start->step1 step2 Adjust Gradient Slope step1->step2 Yes step6 Address Secondary Interactions (e.g., adjust buffer, sample diluent) step1->step6 No step3 Change Organic Modifier (e.g., ACN to MeOH) step2->step3 step4 Change Column Chemistry (e.g., C18 to Phenyl-Hexyl) step3->step4 end Resolution Achieved step4->end step5 Optimize pH of Mobile Phase step5->step2 step6->step5 caption Fig. 2: Troubleshooting Poor Resolution

Fig. 2: Troubleshooting Poor Resolution
  • Optimize the Gradient: This is the fastest approach. Make the gradient shallower (i.e., increase the run time and decrease the %B change per minute). This gives closely eluting peaks more time to separate.

  • Change Organic Solvent: If you are using acetonitrile (ACN), switch to methanol (MeOH) or vice versa. The different solvent selectivity can dramatically alter the elution order and improve resolution.

  • Modify Mobile Phase pH: For ionizable compounds, adjusting the pH can change their retention and peak shape. Even for neutral compounds like 1-(2,6-Diethylphenyl)propan-2-one, its degradation products may be ionizable (e.g., carboxylic acids).

  • Change Stationary Phase: If mobile phase optimization fails, the issue is likely poor selectivity on your current column. Switch to a column with a different stationary phase. If you are using a standard C18 column, consider a Phenyl-Hexyl column, which offers different (pi-pi) interactions, or a polar-embedded phase column.

  • Check for Peak Shape Issues: If peaks are tailing or fronting, it can contribute to poor resolution. Common causes include column overload (dilute the sample), mismatched sample diluent (dissolve the sample in the initial mobile phase), or secondary interactions with the column.[15]

Topic: Metabolite/Degradant Identification
Q5: I am having trouble identifying degradation products using LC-MS/MS. How can I optimize my method?

Identifying unknown peaks requires a systematic approach to maximize the quality of your mass spectrometry data.

Troubleshooting Steps:

  • No/Weak Signal Intensity:

    • Check Ionization Source: Is the compound ionizing effectively? If you are using electrospray ionization (ESI), try both positive and negative ion modes. If that fails, consider Atmospheric Pressure Chemical Ionization (APCI), which can be more effective for less polar, neutral molecules.

    • Clean the Ion Source: Contamination is a frequent cause of signal suppression.[16][17] A weekly cleaning of the ion source is a good laboratory practice.[16]

    • Optimize Source Parameters: Systematically optimize source parameters like capillary voltage, gas flows (nebulizer, drying gas), and temperatures.[17]

  • Poor Fragmentation:

    • Optimize Collision Energy: Perform a collision energy ramp experiment on the parent ion of the suspected degradant. This will show you the optimal energy to achieve a rich fragmentation pattern for structural elucidation.

    • Use High-Resolution MS (HRMS): If available, use an Orbitrap or TOF instrument. The accurate mass measurement allows you to predict the elemental composition of both the parent ion and its fragments, which is invaluable for identifying unknowns.

  • Matrix Effects/Contamination:

    • Run a Blank: Inject a blank (mobile phase or sample diluent) to ensure the peaks you are seeing are not from the system, solvent, or sample preparation process.[18]

    • Improve Sample Preparation: If your sample matrix is complex (e.g., from a formulated drug product), consider a solid-phase extraction (SPE) cleanup step to remove interfering excipients.

Protocol: General Workflow for Unknown Peak Identification

  • Obtain Accurate Mass: Determine the monoisotopic mass of the unknown peak using HRMS.

  • Predict Elemental Composition: Use software to generate possible elemental formulas that fit the accurate mass (typically within a 5 ppm mass tolerance).

  • Isotope Pattern Matching: Compare the experimental isotope pattern to the theoretical pattern for the predicted formulas. This helps confirm or reject candidates.

  • Acquire MS/MS Data: Fragment the parent ion and obtain an accurate mass spectrum of the product ions.

  • Propose Structures: Use the fragmentation data to propose a chemical structure. Look for characteristic neutral losses or fragments that are consistent with the parent molecule. For example, a loss of 18 Da suggests the loss of water.

  • Confirmation (if necessary): The ultimate confirmation comes from synthesizing the proposed degradant and matching its retention time and mass spectrum to the unknown peak in your sample.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). ResolveMass Laboratories Inc.
  • ICH GUIDELINES: STRESS DEGRADATION STUDY. (2021, July 26). IJCRT.org.
  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH. (n.d.). ICH.
  • Peng, M., Le, J., & Yang, Y. (2013, June 15). Simultaneous determination of 11 related impurities in propofol by gas chromatography/tandem mass spectrometry coupled with pulsed splitless injection technique. Journal of Separation Science, 36(12), 1959-66.
  • Full propofol screening: Eleven impurities profiled at once. (2013, June 3). Wiley Analytical Science.
  • Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. (2025, September 20). YouTube.
  • Forced Degradation Studies | ICH Stability Testing. (n.d.). BioPharmaSpec.
  • LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025, May 6). ZefSci.
  • Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. (2021, November 29). Restek.
  • S1: Forced degradation studies: propofol To assess our method's stability-indicating performance, we evaluated the forced degr. (2024, January 29). European Journal of Hospital Pharmacy.
  • High-Performance Liquid Chromatography Assessment of Propofol Stability in Pharmaceuticals. (2024, August 1). ResearchGate.
  • How to Avoid Problems in LC–MS. (2025, November 26). LCGC International.
  • Mass Spectrometer (MS) Troubleshooting Guide. (n.d.). CGSpace.
  • Propofol. (2025, February 3). Anaestheasier.
  • Metabolic Profiles of Propofol and Fospropofol: Clinical and Forensic Interpretative Aspects. (n.d.). Hindawi.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). ResearchGate.
  • The main metabolic pathway of propofol. (n.d.). ResearchGate.
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ScienceDirect.

Sources

Optimization

avoiding byproduct formation in 1-(2,6-Diethylphenyl)propan-2-one reactions

This technical guide addresses the synthesis and byproduct suppression of 1-(2,6-Diethylphenyl)propan-2-one , a sterically hindered phenylacetone derivative. This molecule shares structural homology with key intermediate...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the synthesis and byproduct suppression of 1-(2,6-Diethylphenyl)propan-2-one , a sterically hindered phenylacetone derivative. This molecule shares structural homology with key intermediates for the herbicide Pinoxaden, making its synthesis relevant for agrochemical analog development.

Due to the significant steric bulk of the 2,6-diethyl groups, standard phenylacetone protocols (e.g., standard Friedel-Crafts or unoptimized Dakin-West) often fail, leading to low yields, isomerization, or polymerization ("tar").

Current Status: Operational

Part 1: The Steric Challenge & Reaction Pathways

The 2,6-diethyl substitution pattern creates a "picket fence" effect. This steric shielding protects the benzylic position but also retards desired nucleophilic attacks, allowing side reactions (polymerization/isomerization) to dominate if kinetic control is lost.

Visualizing the Divergence

The following diagram illustrates where the reaction fails (red paths) versus the desired pathway (green path).

ReactionPathways SM 2,6-Diethylphenylacetic Acid MixedAnh Mixed Anhydride Intermediate SM->MixedAnh Acetic Anhydride + Base Isomer Byproduct C: 2,4-Diethyl Isomer (Start Material Impurity) SM->Isomer Impure Feedstock (1,3-Diethylbenzene origin) Target TARGET: 1-(2,6-Diethylphenyl) propan-2-one MixedAnh->Target Decarboxylation (Controlled Temp) Dimer Byproduct B: Sym-Ketone Dimer (Self-Acylation) MixedAnh->Dimer Low Anhydride Ratio (Thermodynamic Control) Tar Byproduct A: Polymers/Tars (Aldol Condensation) Target->Tar Prolonged Heat High pH

Figure 1: Reaction divergence showing critical failure points in the Dakin-West type synthesis.

Part 2: Troubleshooting Guides (Q&A Format)

Module A: The Modified Dakin-West Route (Acid + Anhydride)

Context: You are reacting 2,6-diethylphenylacetic acid with acetic anhydride and a base (e.g., pyridine/methylimidazole).

Q1: My reaction mixture turns into a viscous black tar/oil that cannot be distilled. What is happening?

  • Diagnosis: This is the "Aldol Cascade." The product ketone (propan-2-one) has active

    
    -hydrogens. Under basic conditions and high heat, it undergoes self-condensation to form poly-enones (tars).
    
  • The Fix:

    • Quench Protocol: Do not simply distill the crude mixture. You must perform an acidic hydrolysis first (add 10% H₂SO₄ or HCl) to hydrolyze the enol-acetate intermediate and neutralize the base.

    • Temperature Limit: Do not exceed 130°C. The 2,6-ethyl groups trap heat; local overheating promotes polymerization.

    • Steam Distillation: Instead of vacuum distillation directly from the crude, use steam distillation. The monomeric ketone is volatile with steam; the tar is not.

Q2: I am isolating a solid byproduct identified as "1,3-bis(2,6-diethylphenyl)propan-2-one."

  • Diagnosis: This is the symmetric ketone dimer. It forms when the mixed anhydride intermediate attacks another molecule of phenylacetic acid instead of rearranging.

  • The Fix:

    • Stoichiometry: You are likely running "lean" on acetic anhydride. Increase the Acetic Anhydride : Phenylacetic Acid ratio to 4:1 or 5:1 .

    • Order of Addition: Pre-mix the base and acetic anhydride, then add the phenylacetic acid slowly. This ensures the acid is immediately capped as the mixed anhydride.

Module B: The Organometallic Route (Grignard/Cu-Catalysis)

Context: You are reacting 2,6-diethylphenylmagnesium bromide with propylene oxide or acetic anhydride.

Q3: My GC-MS shows a massive peak for 3,3',5,5'-tetraethylbiphenyl. Where did my product go?

  • Diagnosis: Homocoupling (Wurtz-type coupling). The steric bulk of the 2,6-diethyl group makes the formation of the C-C bond to the electrophile slow. The magnesium species prefers to couple with the aryl halide.

  • The Fix:

    • Catalyst: Add CuI (Copper Iodide) at 1-5 mol%. This forms a transient organocopper species that is less prone to homocoupling and more reactive toward the electrophile (e.g., propylene oxide).

    • Temperature: Initiate the Grignard formation at reflux, but perform the coupling step at -20°C to 0°C .

Q4: I obtained the alcohol (1-(2,6-diethylphenyl)propan-2-ol) but oxidation to the ketone fails or cleaves the ring.

  • Diagnosis: Steric hindrance protects the alcohol, requiring harsh oxidants that then attack the benzylic position.

  • The Fix:

    • Avoid Jones Reagent (too harsh).

    • Use Swern Oxidation or Dess-Martin Periodinane (DMP) . These mechanisms are less sensitive to steric bulk and operate under mild conditions, preventing benzylic cleavage.

Part 3: Optimized Experimental Protocols

Protocol A: Modified Dakin-West (Recommended for Scale)

Best for: >100g batches, avoiding heavy metals.

ParameterSpecificationReason
Reagent Stoichiometry 1.0 eq Acid : 5.0 eq Acetic AnhydrideExcess anhydride prevents symmetric dimer formation.
Catalyst 1-Methylimidazole (0.2 eq)More active than pyridine; lowers reaction temp requirement.
Temperature Profile Ramp to 90°C (1h), Hold 110°C (4h)Gradual ramp prevents exotherm runaway (tar formation).
Quench 20% H₂SO₄ / IceHydrolyzes enol-ester; prevents post-reaction aldol condensation.

Step-by-Step:

  • Charge reactor with 2,6-diethylphenylacetic acid (1.0 eq) and 1-Methylimidazole (0.2 eq).

  • Add Acetic Anhydride (5.0 eq) dropwise at room temperature.

  • Heat to 90°C; observe CO₂ evolution (bubbler).

  • Once evolution slows, increase to 110°C for 4 hours.

  • Critical Step: Cool to 50°C. Add water slowly (exothermic hydrolysis of excess anhydride).

  • Add 20% H₂SO₄ until pH < 2. Reflux for 30 mins (hydrolysis of enol ester).

  • Steam distill the oil.

Protocol B: The Nitrile-Grignard Route (High Purity)

Best for: Analytical standards or <10g batches.

  • Grignard: Form 2,6-diethylphenylmagnesium bromide in THF (use Dibromoethane entrainment if initiation is slow).

  • Addition: Cool Grignard to 0°C. Add Acetonitrile (1.2 eq) dropwise.

    • Note: This forms the imine magnesium salt, which is stable and does not over-react due to sterics.

  • Hydrolysis: Pour into cold 10% HCl. Stir for 4 hours. The imine hydrolyzes to the ketone.[1]

    • Advantage:[1][2][3][4][5] Avoids the "alcohol oxidation" step entirely.

Part 4: Quality Control & Data

Impurity Profile Table
Retention Time (Rel)IdentityOriginRemoval Strategy
0.852,6-DiethyltolueneDecarboxylation without acylationVacuum Distillation (Foreshot)
1.00 Target Ketone Product Collection
1.25Enol AcetateIncomplete HydrolysisReflux with acid (Protocol A, step 6)
1.80Symmetric DimerLow Anhydride ratioFractional Distillation (Pot residue)

References

  • BenchChem. (2025).[3][6] Pinoxaden synthesis pathway and key intermediates. Retrieved from

  • Organic Syntheses. (2018). Synthesis and Acylation of 1,3-Thiazinane-2-thione (General Acylation Mechanics). Org. Synth. 2018, 95, 398-415. Retrieved from

  • Syngenta Participations AG. (2006). Process for the preparation of substituted phenylmalonates. US Patent 7,084,293.
  • Sigma-Aldrich. (2024). Acetic Anhydride Technical Bulletin: Acylation Mechanisms and Byproducts. Retrieved from

  • OpenStax. (2023). Chemistry of Acid Anhydrides: Nucleophilic Acyl Substitution. Retrieved from

(Note: While specific literature on the "propan-2-one" derivative is sparse compared to the "malonate" Pinoxaden intermediate, the protocols above are derived from established reactivity patterns of 2,6-disubstituted arylacetic acids found in the cited patent and reaction mechanism literature.)

Sources

Reference Data & Comparative Studies

Validation

Advanced Spectroscopic Differentiation of 1-(2,6-Diethylphenyl)propan-2-one: A Comparative Analytical Guide

Executive Summary The accurate characterization of 1-(2,6-Diethylphenyl)propan-2-one (2,6-DEP-2-P) presents a unique challenge in analytical chemistry due to the high degree of structural similarity with its regioisomers...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The accurate characterization of 1-(2,6-Diethylphenyl)propan-2-one (2,6-DEP-2-P) presents a unique challenge in analytical chemistry due to the high degree of structural similarity with its regioisomers (e.g., 2,4-diethyl, 3,4-diethyl) and related phenylacetone precursors.[1] As a steric analogue of 1-phenyl-2-propanone (P2P), its analysis is critical in both forensic impurity profiling and the synthesis of sterically hindered amphetamine derivatives.[1]

This guide provides a comparative spectroscopic analysis , distinguishing 2,6-DEP-2-P from its isomers using Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[1] The focus is on the "Ortho Effect" —the specific steric and electronic influence of the 2,6-diethyl substitution—which serves as the primary discriminator in all three modalities.

Comparative Spectroscopic Atlas

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The 2,6-substitution pattern imposes significant steric hindrance, restricting the rotation of the propan-2-one side chain. This results in distinct chemical shifts and splitting patterns compared to the 2,4- or 3,4-isomers.[1]

Table 1: Predicted 1H NMR Data Comparison (400 MHz, CDCl3)
Feature1-(2,6-Diethylphenyl)propan-2-one 1-(2,4-Diethylphenyl)propan-2-one Diagnostic Causality
Aromatic Protons 7.0–7.2 ppm (m, 3H) 6.9–7.1 ppm (m, 3H) The 2,6-isomer possesses a 1,2,3-trisubstituted pattern (symmetry), whereas the 2,4-isomer is 1,2,4-trisubstituted (asymmetric).[1]
Benzylic Methylene (-CH₂-CO-)~3.80 ppm (s, 2H) ~3.65 ppm (s, 2H) Steric Deshielding: The 2,6-diethyl groups force the methylene protons into a deshielding zone relative to the ring current.
Ethyl -CH₂- 2.5–2.7 ppm (q, 4H) 2.5–2.6 ppm (q, 4H) In the 2,6-isomer, these are chemically equivalent due to symmetry.[1] In the 2,4-isomer, they may appear as two overlapping quartets.
Ethyl -CH₃ 1.1–1.2 ppm (t, 6H) 1.1–1.2 ppm (t, 6H) Characteristic triplet; less diagnostic than the aromatic region.
Acetyl -CH₃ 2.10 ppm (s, 3H) 2.12 ppm (s, 3H) Standard methyl ketone shift; non-diagnostic.[1]

Expert Insight: The "smoking gun" in NMR is the integration and splitting of the aromatic region . The 2,6-isomer will show a simpler pattern (often a doublet and triplet, or multiplet appearing as 3H) representing the meta and para protons. The 2,4-isomer will show three distinct proton environments (d, s, d).

B. Mass Spectrometry (GC-MS)

Electron Ionization (EI) fragmentation is dominated by benzylic cleavage.[1] The substitution pattern shifts the mass of the primary tropylium/benzyl cation.

Table 2: Key MS Fragmentation Ions (EI, 70 eV)
Ion Typem/z (2,6-Isomer)m/z (Unsubstituted P2P)Structural Interpretation
Molecular Ion (M⁺) 190 134Confirms molecular weight (C₁₃H₁₈O).[1]
Base Peak (Tropylium) 147 91Primary Marker: Cleavage of the C-C bond between the benzylic carbon and the carbonyl group yields the 2,6-diethylbenzyl cation .
McLafferty Rearrangement 148 92The "Ortho Effect" may enhance hydrogen transfer from the ethyl group, increasing the abundance of the m/z 148 ion compared to para-isomers.
Acetyl Cation 43 43Standard [CH₃C=O]⁺ fragment; present in all methyl ketones.
C. Infrared Spectroscopy (FT-IR)

IR is particularly useful for identifying the substitution pattern on the benzene ring through Out-of-Plane (OOP) bending vibrations.[1]

  • 2,6-Isomer (1,2,3-Trisubstituted): Strong band at ~760–780 cm⁻¹ (3 adjacent hydrogens).[1]

  • 2,4-Isomer (1,2,4-Trisubstituted): Two bands at ~800–860 cm⁻¹ (2 adjacent H) and ~860–900 cm⁻¹ (isolated H).[1]

Experimental Protocol: High-Resolution Isomer Discrimination

This workflow is designed to validate the identity of 2,6-DEP-2-P in a mixed isomeric sample.

Step 1: Sample Preparation (Liquid-Liquid Extraction)[1]
  • Dissolve 50 mg of sample in 5 mL Dichloromethane (DCM) .

  • Wash with 2 mL 0.1 M HCl (to remove any amine impurities/precursors).[1]

  • Wash with 2 mL Saturated NaHCO₃ (to remove acidic impurities).

  • Dry organic layer over anhydrous Na₂SO₄ .

  • Evaporate solvent under nitrogen stream at 30°C.

Step 2: GC-MS Screening Parameters
  • Column: DB-5MS or equivalent (30 m × 0.25 mm, 0.25 µm film).[1]

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).[1]

  • Temp Program: 80°C (1 min) → 10°C/min → 280°C (5 min).

  • Inlet: Splitless mode, 250°C.

  • Detection: Scan mode (m/z 40–300).

  • Target Criteria: Look for M+ (190) and Base Peak (147). If Base Peak is 119 (mono-ethyl) or 91 (unsubstituted), the sample is incorrect.

Step 3: NMR Confirmation (The Gold Standard)
  • Redissolve 10 mg of purified oil in 0.6 mL CDCl₃ .

  • Acquire 1H NMR (minimum 16 scans) and 13C NMR (minimum 256 scans).

  • Validation Check: Confirm the aromatic region integrates to exactly 3 protons. If 4 protons are seen, it is a mono-ethyl impurity.[1] If the pattern is asymmetric (three distinct signals), suspect the 2,4-isomer.

Analytical Decision Tree (Visualization)

The following diagram illustrates the logical flow for distinguishing the 2,6-isomer from its most common confounders.

IsomerAnalysis Start Unknown Sample (Suspected Diethyl-P2P) GCMS Run GC-MS (EI, 70eV) Start->GCMS CheckMass Check Molecular Ion (M+) GCMS->CheckMass M190 M+ = 190 CheckMass->M190 M_Other M+ ≠ 190 (Not a Diethyl isomer) CheckMass->M_Other CheckBase Check Base Peak (m/z) M190->CheckBase Base147 Base Peak = 147 (Diethylbenzyl cation) CheckBase->Base147 BaseOther Base Peak = 91 or 119 (Unsub. or Mono-ethyl) CheckBase->BaseOther NMR Run 1H NMR (CDCl3) Base147->NMR CheckAromatic Analyze Aromatic Region (7.0 - 7.3 ppm) NMR->CheckAromatic Symm Symmetric Pattern (Integration = 3H) Likely 2,6- or 3,5- CheckAromatic->Symm Asymm Asymmetric Pattern (Integration = 3H) Likely 2,3-, 2,4-, or 3,4- CheckAromatic->Asymm CheckShift Check Methylene Shift (-CH2-CO-) Symm->CheckShift ShiftDown Deshielded (~3.8 ppm) Steric Compression CheckShift->ShiftDown ShiftNormal Normal (~3.6 ppm) Less Steric Hindrance CheckShift->ShiftNormal Result CONFIRMED: 1-(2,6-Diethylphenyl)propan-2-one ShiftDown->Result

Caption: Logical workflow for the spectroscopic discrimination of 2,6-DEP-2-P from regioisomers.

References

  • Allen, A. C., et al. (1992).[2] Differentiation of Illicit Phenyl-2-Propanone Synthesized from Phenylacetic Acid with Acetic Anhydride Versus Lead (II) Acetate. Journal of Forensic Sciences. Link

  • Stojanovska, N., et al. (2013). Analysis of amphetamine-type substances and their metabolites. Drug Testing and Analysis.
  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.[1] (Authoritative source for NMR additivity rules and IR substitution patterns).

  • Mendel, J., et al. (2016). Validation Study of Analysis of 1-Phenyl-2-Propanone in Illicit Methamphetamine Samples. Longdom Publishing.[1] Link

Sources

Comparative

Comparative Guide: Impurity Profiling of 1-(2,6-Diethylphenyl)propan-2-one via GC/MS

Executive Summary Analyte: 1-(2,6-Diethylphenyl)propan-2-one (CAS: Analogous to P2P derivatives) Molecular Weight: 190.28 g/mol Primary Application: Pharmaceutical intermediate (anesthetics, CNS agents). Analytical Chall...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Analyte: 1-(2,6-Diethylphenyl)propan-2-one (CAS: Analogous to P2P derivatives) Molecular Weight: 190.28 g/mol Primary Application: Pharmaceutical intermediate (anesthetics, CNS agents). Analytical Challenge: Steric hindrance from the 2,6-diethyl substitution creates unique chromatographic behavior and mass spectral fragmentation patterns ("ortho effects") distinct from mono-substituted isomers.

This guide objectively compares Gas Chromatography-Mass Spectrometry (GC/MS) against High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) for the specific purpose of impurity identification . While HPLC is the gold standard for quantification of non-volatiles, GC/MS is demonstrated here as the superior technique for structural elucidation of synthesis-related impurities in this specific ketone matrix.

Comparative Analysis: GC/MS vs. Alternatives

The following table contrasts the performance of GC/MS against HPLC-UV and 1H-NMR for identifying impurities in 1-(2,6-diethylphenyl)propan-2-one.

FeatureGC/MS (Recommended) HPLC-UV/DAD 1H-NMR
Primary Utility Structural identification of volatiles/semi-volatiles.Routine quantification of known impurities.Bulk purity assessment (>98%).
Isomer Resolution High: Capillary columns effectively resolve 2,4- vs 2,6- isomers.Medium: Requires specialized chiral or phenyl-hexyl columns.Low: Signals often overlap in the aromatic region.
Sensitivity (LOD) High (ppb range in SIM mode).Medium (ppm range).[1]Low (>0.1% required).
Identification Definitive: EI fragmentation fingerprints + NIST library matching.Tentative: Relies on retention time (RT) matching with standards.Structural: Good for functional groups, poor for trace mixtures.
Limitation Thermal degradation of labile byproducts (e.g., thermally unstable aldol condensates).Poor sensitivity for non-chromophores (impurities lacking UV absorption).Complex spectra for mixtures; low sensitivity.
Why GC/MS Wins for This Application

For 1-(2,6-diethylphenyl)propan-2-one, the primary impurities are regioisomers (2,4-diethyl analogs) and homologs (ethyl/methyl variants) originating from the starting material (2,6-diethylaniline or 1,2-diethylbenzene).

  • Causality: The Electron Ionization (EI) source in GC/MS induces specific fragmentation pathways. The 2,6-diethyl substitution pattern generates a diagnostic "ortho effect" (suppression of certain rearrangements), allowing differentiation from the 2,4-isomer where such steric crowding is absent. HPLC-UV cannot provide this structural insight without pre-existing isolated standards.

Experimental Protocol: GC/MS Methodology

Objective: To achieve baseline separation of the target ketone from its 2,4-isomer and starting materials.

Sample Preparation[2][3]
  • Solvent: Ethyl Acetate or Dichloromethane (HPLC Grade).

  • Concentration: 1.0 mg/mL.

  • Derivatization: None required (Analyte is sufficiently volatile).[2] Note: If detecting alcohol reduction impurities, silylation (BSTFA + 1% TMCS) is recommended.

Instrumental Parameters

This protocol utilizes a non-polar stationary phase, which separates based on boiling point and van der Waals forces—ideal for alkyl-substituted aromatics.

  • System: Agilent 7890B GC / 5977B MSD (or equivalent).

  • Column: Rxi-5Sil MS or DB-5MS (30 m × 0.25 mm ID × 0.25 µm film).

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Splitless mode (1 min purge), 260°C.

  • Oven Program:

    • Initial: 60°C (hold 1 min).

    • Ramp 1: 10°C/min to 200°C.

    • Ramp 2: 25°C/min to 300°C (hold 5 min).

  • MS Source: Electron Ionization (EI) @ 70 eV, 230°C.

  • Scan Range: m/z 35 – 450.

System Suitability (Self-Validating Step)
  • Resolution Check: The resolution (

    
    ) between 1-(2,6-diethylphenyl)propan-2-one and the hypothetical 1-(2,4-diethylphenyl)propan-2-one isomer must be 
    
    
    
    .
  • Tailing Factor: The target ketone peak must have a tailing factor (

    
    ) between 0.9 and 1.2.
    

Impurity Profile & Data Interpretation

The identification relies on detecting specific mass-to-charge (m/z) ratios.

Fragmentation Logic (The "Ortho Effect")

In the 2,6-diethyl isomer, the bulky ethyl groups flank the acetone side chain.

  • Benzylic Cleavage: The bond between the benzyl carbon and the carbonyl carbon is weak.

    • Result: Formation of the 2,6-diethylbenzyl cation (m/z 147) and the acetyl radical (m/z 43) .

  • McLafferty Rearrangement: Typically prominent in ketones. However, the 2,6-dialkyl substitution sterically hinders the gamma-hydrogen transfer required for this rearrangement, reducing the intensity of the m/z 58 peak compared to unhindered isomers.

Diagnostic Table[5]
CompoundRT (min)*Molecular Ion (

)
Base PeakDiagnostic FragmentsOrigin
Target: 1-(2,6-Diethylphenyl)propan-2-one 14.2 190 147 147, 119, 91, 43Product
Isomer: 1-(2,4-Diethylphenyl)propan-2-one 14.8190147147, 119, 105 , 43Regioisomer (SM impurity)
SM: 1-Bromo-2,6-diethylbenzene 10.5212/214133212, 133, 105Unreacted Starting Material
Byproduct: 1-(2,6-Diethylphenyl)propan-2-ol 13.8192147147, 174 (M-18), 45Reduction Impurity
Dimer: Aldol Condensate 22.5362147362, 147, 190Self-condensation (High pH)

*Retention times are estimates based on a DB-5MS column and relative boiling points.

Visualizations

Analytical Workflow

This diagram illustrates the step-by-step process from sample extraction to library validation.

AnalyticalWorkflow Sample Crude Sample (Reaction Mix) Prep Dilution in EtOAc (1 mg/mL) Sample->Prep GC GC Separation (DB-5MS Column) Prep->GC MS MS Detection (EI Source 70eV) GC->MS Data Data Analysis (EIC Extraction) MS->Data ID Impurity ID (NIST + Frag Rules) Data->ID

Caption: Figure 1: Linear workflow for the identification of impurities using GC/MS.

Decision Matrix: GC/MS vs. HPLC

A logic gate for researchers to select the correct instrument based on impurity type.

DecisionMatrix Start Impurity Type? Volatile Volatile / Semi-Volatile Start->Volatile NonVolatile Non-Volatile / Thermally Labile Start->NonVolatile Isomer Regioisomer Separation? Volatile->Isomer HPLC USE HPLC-UV (C18 Column) NonVolatile->HPLC High MW / Salts GCMS USE GC/MS (Rxi-5Sil MS) Isomer->GCMS Yes (High Res Needed) Isomer->HPLC No (Routine Quant)

Caption: Figure 2: Decision matrix for selecting analytical instrumentation based on physicochemical properties.

References

  • Krawczyk, W., et al. (2005). Impurity profiling/comparative analyses of samples of 1-phenyl-2-propanone. Bulletin on Narcotics.[3] Link

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Mendel, J., et al. (2016). Comparison of LC–MS and GC–MS for the Analysis of Pharmaceuticals. Spectroscopy Online. Link

  • BenchChem. (2025).[4][5] A Comparative Guide to the Quantification of Phenylacetone Derivatives: GC-MS vs. HPLC.Link

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra.[6][3][7][8][9][10][11][12] University Science Books. (Standard text for fragmentation mechanisms).

Sources

Validation

Structural Confirmation of 1-(2,6-Diethylphenyl)propan-2-one Derivatives: A Comparative Analytical Guide

Executive Summary Objective: This guide provides a technical framework for the structural validation of 1-(2,6-diethylphenyl)propan-2-one (2,6-DEP2P) and its downstream derivatives. The Challenge: The primary analytical...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a technical framework for the structural validation of 1-(2,6-diethylphenyl)propan-2-one (2,6-DEP2P) and its downstream derivatives. The Challenge: The primary analytical hurdle is distinguishing the 2,6-diethyl regioisomer from its 2,4-diethyl and 3,5-diethyl analogs. While Mass Spectrometry (MS) confirms molecular weight, it often fails to differentiate these positional isomers due to identical fragmentation pathways. The Solution: This guide establishes High-Field 1H NMR as the superior method for isomeric differentiation due to unique symmetry signatures, while positioning Single Crystal X-Ray Diffraction (SC-XRD) as the absolute structural arbiter for solid derivatives.

Part 1: The Analytical Challenge (Isomeric Differentiation)

In the synthesis of sterically hindered phenylacetone derivatives, the "2,6-diethyl" substitution pattern is chemically distinct due to the steric bulk flanking the reactive center. However, standard synthesis routes often yield mixtures of isomers.

The Isomer Matrix
  • 2,6-Isomer (Target): Possesses a

    
     axis of rotation (symmetry).
    
  • 2,4-Isomer (Common Impurity): Asymmetric substitution.

  • 3,5-Isomer (Thermodynamic Impurity): Symmetric, but sterically unhindered.

Comparative Technique Analysis

The following table compares the efficacy of standard analytical techniques for this specific structural problem.

Feature1H NMR (400 MHz+) GC-MS (EI) FT-IR XRD (Single Crystal)
Isomer Specificity High (Diagnostic Splitting)Low (Identical Mass)Medium (Fingerprint region)Absolute
Sample Requirement ~10 mg (Liquid/Solid)<1 mg (Liquid)~5 mg (Solid/Liquid)High Quality Crystal
Throughput Medium (10 min/sample)High (20 min/run)High (2 min/sample)Low (Days)
Primary Utility Regioisomer Confirmation Purity & MW ConfirmationFunctional Group CheckAbsolute Configuration

Part 2: Structural Logic & Diagnostic Workflows

The NMR Symmetry Argument

The most reliable method to confirm the 2,6-substitution pattern is exploiting the molecular symmetry in Proton NMR.

  • 2,6-Diethyl: The molecule has a plane of symmetry running through the carbonyl chain and the C1-C4 axis of the benzene ring.

    • Result: The two ethyl groups are chemically equivalent. The aromatic protons at positions 3 and 5 are equivalent.

    • Pattern: Aromatic region shows a simple Doublet + Triplet system (A2B system).

  • 2,4-Diethyl: No symmetry.

    • Result: Ethyl groups are distinct (complex overlapping multiplets).

    • Pattern: Aromatic region shows 3 distinct signals with varying coupling constants (singlet, doublet, doublet).

Analytical Decision Tree

The following diagram outlines the logical flow for confirming the structure, prioritizing NMR for isomer sorting.

AnalyticalWorkflow Start Crude Product (Suspected 2,6-DEP2P) GCMS Step 1: GC-MS Analysis (Check MW = 190) Start->GCMS MassCheck MW 190 Observed? GCMS->MassCheck Reject Reject / Reprocess MassCheck->Reject No NMR Step 2: 1H NMR (CDCl3) Focus: Aromatic Region MassCheck->NMR Yes SymCheck Aromatic Pattern? NMR->SymCheck Isomer26 Pattern: 2H(d) + 1H(t) (Symmetric) CONFIRMED 2,6-ISOMER SymCheck->Isomer26 A2B System Isomer24 Pattern: 3 Distinct Signals (Asymmetric) IDENTIFIED 2,4-ISOMER SymCheck->Isomer24 ABC System Isomer35 Pattern: 2H(s) + 1H(s) (Symmetric) IDENTIFIED 3,5-ISOMER SymCheck->Isomer35 A2 + B System XRD Step 3: XRD (Optional) If solid derivative available Isomer26->XRD Final Proof

Figure 1: Analytical decision tree for differentiating diethylphenylacetone isomers.

Part 3: Experimental Data & Interpretation[1]

Method A: High-Field 1H NMR Spectroscopy

Protocol:

  • Dissolve 10-15 mg of the analyte in 0.6 mL of CDCl3 (Chloroform-d).

    • Note: CDCl3 is preferred over DMSO-d6 to prevent solvent viscosity broadening, which can obscure fine splitting in the ethyl quartets.

  • Acquire spectrum with at least 16 scans (64 preferred for trace impurity detection).

  • Process with 0.3 Hz line broadening.

Representative Data (2,6-Isomer):

Chemical Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Logic
7.10 - 7.15 Triplet (

Hz)
1HAr-H4 Para-proton. Coupled to H3/H5.[1]
7.00 - 7.05 Doublet (

Hz)
2HAr-H3, H5 Meta-protons. Equivalent due to symmetry.
3.75 Singlet2HAr-CH2 -COBenzylic methylene. Note: May broaden at low temps due to steric rotation barrier.
2.60 Quartet (

Hz)
4HAr-CH2 -CH3Methylene of ethyl groups. Equivalent.
2.15 Singlet3HCO-CH3 Methyl ketone. Characteristic singlet.
1.18 Triplet (

Hz)
6HAr-CH2-CH3 Methyl of ethyl groups. Equivalent.

Critical Distinction: If you observe two distinct quartets in the 2.5–2.7 ppm range or three distinct aromatic signals , the sample is NOT the pure 2,6-isomer.

Method B: Mass Spectrometry (GC-MS)

While MS cannot easily distinguish isomers, it validates the core skeleton.

Fragmentation Pathway:

  • Molecular Ion (

    
    ):  m/z 190 (Visible, usually weak intensity).
    
  • Alpha-Cleavage: Loss of the acetyl group (

    
    , mass 43).
    
  • Base Peak: The resulting fragment is the 2,6-diethylbenzyl cation (m/z 147).

  • Rearrangement: The benzyl cation rearranges to a substituted Tropylium ion (stable aromatic cation).

MSFragmentation MolIon Molecular Ion [M]+ = 190 Alpha Alpha Cleavage MolIon->Alpha Acetyl Acetyl Cation [CH3CO]+ m/z = 43 Alpha->Acetyl Benzyl 2,6-Diethylbenzyl Cation [C11H15]+ m/z = 147 (Base Peak) Alpha->Benzyl Tropylium Rearrangement to Substituted Tropylium Benzyl->Tropylium Stabilization

Figure 2: Primary fragmentation pathway for 1-(2,6-diethylphenyl)propan-2-one.

Part 4: Derivatization for Confirmation

If the oil is difficult to purify or analyze, converting it to a solid derivative allows for melting point determination and X-ray crystallography.

Recommended Derivative: Reductive Amination to Amine HCl Salt.

  • Reaction: React ketone with Methylamine (or Ethylamine) + NaBH4.

  • Salt Formation: Bubble dry HCl gas through an ether solution of the resulting amine.

  • Analysis: The 2,6-diethyl substitution creates significant steric hindrance, often raising the melting point of the HCl salt compared to the 2,4-isomer.

  • XRD: The HCl salt crystallizes readily, allowing for single-crystal X-ray diffraction, which provides the absolute spatial coordinates of the ethyl groups, serving as the ultimate legal and scientific proof of structure.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library (NIST23). (Source for general phenylacetone fragmentation logic).

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. (Authoritative source for symmetry elements in NMR).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of 1-(2,6-Diethylphenyl)propan-2-one

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 1-(2,6-Diethylphenyl)propan-2-one, a su...

Author: BenchChem Technical Support Team. Date: February 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 1-(2,6-Diethylphenyl)propan-2-one, a substituted aromatic ketone. As a Senior Application Scientist, my objective is to offer not just a set of instructions, but a framework for understanding the principles behind these procedures, ensuring the safety of personnel and compliance with regulatory standards.

Hazard Identification and Risk Assessment

Key Physicochemical and Toxicological Considerations:

PropertyAnticipated CharacteristicRationale and Safety Implication
Physical State Likely a liquid at room temperature.Influences handling and spill control measures.
Flammability Expected to be a combustible liquid.[1][2]Ketones are often flammable.[3][4][5] Proper storage away from ignition sources is crucial.[1][2]
Toxicity May cause irritation to the eyes, skin, and respiratory tract.[4][5] Potential for drowsiness or dizziness with inhalation.[3][5]The use of appropriate Personal Protective Equipment (PPE) is mandatory.
Environmental Hazards Potentially harmful to aquatic life.Must be prevented from entering drains or waterways.[2][6]

Regulatory Framework: The EPA and RCRA

The primary federal regulation governing hazardous waste in the United States is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[7][8][9] This "cradle-to-grave" system holds the generator of the waste responsible for its safe management from generation to final disposal.[7]

A chemical waste is considered hazardous if it is specifically "listed" by the EPA or if it exhibits one or more of the following "characteristics":[10][11][12]

  • Ignitability: Flashpoint below 140°F (60°C).[13]

  • Corrosivity: pH less than or equal to 2, or greater than or equal to 12.5.[13]

  • Reactivity: Unstable, reacts violently with water, or generates toxic gases.[10][12]

  • Toxicity: Contains contaminants at concentrations that could be harmful if released into the environment.[10]

Based on its chemical class (ketone), 1-(2,6-Diethylphenyl)propan-2-one that is a spent solvent is likely to be classified as an F-listed hazardous waste.[13]

Common EPA Hazardous Waste Codes for Ketone Solvents:

Waste CodeDescriptionRelevance to 1-(2,6-Diethylphenyl)propan-2-one
D001 Ignitable Waste[13]Applicable if the flash point is below 140°F (60°C).
F003 Spent non-halogenated solvents such as xylene, acetone, ethyl acetate, ethyl benzene, ethyl ether, methyl isobutyl ketone, n-butyl alcohol, cyclohexanone, and methanol.[13]As a ketone, if used as a solvent, it falls under this category.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 1-(2,6-Diethylphenyl)propan-2-one.

Caption: Disposal decision workflow for 1-(2,6-Diethylphenyl)propan-2-one.

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe handling, storage, and disposal of 1-(2,6-Diethylphenyl)propan-2-one waste.

Personnel and Environmental Protection:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.

  • Ventilation: Handle the chemical waste in a well-ventilated area, preferably within a chemical fume hood.[2]

  • Spill Control: Have a chemical spill kit readily available. In case of a spill, absorb the material with an inert absorbent such as sand or vermiculite and dispose of it as hazardous waste.[2]

Waste Collection and Storage:

  • Container Selection:

    • Use a designated, leak-proof container that is chemically compatible with ketones. High-density polyethylene (HDPE) or glass containers are generally suitable.

    • Never use metal containers for corrosive wastes or some halogenated solvents.[14]

    • The container must have a secure, tight-fitting lid to prevent the release of vapors.[14]

  • Waste Segregation:

    • Do not mix 1-(2,6-Diethylphenyl)propan-2-one waste with incompatible chemicals. Incompatible materials can lead to dangerous reactions.[15]

    • Keep ketone waste separate from strong oxidizing agents and strong acids.

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."[15]

    • Identify the full chemical name: "1-(2,6-Diethylphenyl)propan-2-one." Avoid using abbreviations or chemical formulas.[15]

    • Indicate the approximate concentration and volume of the waste.

    • Include the date when the first drop of waste was added to the container.

  • Accumulation in a Satellite Accumulation Area (SAA):

    • Store the waste container in a designated SAA within the laboratory.

    • The SAA must be at or near the point of generation and under the control of the operator of the process generating the waste.

    • Keep the container closed at all times except when adding waste.[14]

    • Do not accumulate more than 55 gallons of hazardous waste in the SAA.[14]

Final Disposal:

  • Requesting Pickup:

    • Once the waste container is full or you are ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.[14]

  • Documentation:

    • Your EHS department will handle the necessary paperwork, including the hazardous waste manifest, which tracks the waste from your laboratory to the final disposal facility.

Important Considerations:

  • Drain Disposal is Prohibited: Never pour 1-(2,6-Diethylphenyl)propan-2-one or any other hazardous chemical down the drain.[12] This can harm the aquatic environment and damage plumbing infrastructure.

  • Do Not Dispose of in Regular Trash: This chemical should not be disposed of in the normal trash, as it can pose a risk to sanitation workers and the environment.

  • State and Local Regulations: While this guide is based on federal EPA regulations, state and local laws may be more stringent.[9] Always consult your institution's EHS department for specific guidance.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your research is conducted in an environmentally responsible manner.

References

  • How to Properly Manage Hazardous Waste Under EPA Regul
  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Tetra Tech.
  • SAFETY DATA SHEET: 1-(2,6-Dimethylphenoxy)-2-propanone. (2025, September 12). TCI Chemicals.
  • Learn the Basics of Hazardous Waste. (2025, March 24). US EPA.
  • Waste, Chemical, and Cleanup Enforcement. (2025, April 15). US EPA.
  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. (n.d.). American Chemistry Council.
  • Safety Data Sheet: Siema Lösungsmittel 2002. (2022, April 4). Uniprox.
  • SAFETY DATA SHEET: 1,2-Propanedione, 1-phenyl-. (2011, February 10). Fisher Scientific.
  • Summary Of Procedures For Handling USEPA-Cincinnati Wastes (RCRA Waste Disposal Manual). (n.d.). US EPA.
  • RCRA In Focus: Motor Freight and Railroad Transport
  • Section 1: Hazardous Waste. (n.d.). Syracuse University, Environmental Health & Safety Services.
  • SAFETY D
  • 1-(2,4-Dimethylphenyl)propan-2-one. (n.d.). PubChem.
  • SAFETY DATA SHEET: 3-Phenyl-1-propanol. (2026, January 20). Sigma-Aldrich.
  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. (2023, August 9). eCFR.
  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2025, December 1). US EPA.
  • Chapter 7 Chemical Disposal Procedures. (n.d.). University of Wisconsin–Madison, Safety Department.
  • 1,3-Diphenyl-2-propanone - Safety Data Sheet. (2022, September 16). Apollo Scientific.
  • 1-(2,6-Dimethylphenoxy)-2-propanone | 53012-41-2. (n.d.). TCI Chemicals.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (2003, February 15).
  • Chemical Waste Disposal. (n.d.). University of Toronto, Environmental Health & Safety.
  • Hazardous Waste - EHSO Manual 2025-2026. (2025, December 22). The University of Oklahoma.
  • Propiophenone-2',3',4',5',6' - Safety D
  • Safety Data Sheet: Propane-1,2-diyl diacet
  • acetone, propan - 2 - one, propanone. (n.d.). Risctox.
  • Acetone. (n.d.). Fisher Scientific.
  • acetone, 67-64-1. (n.d.). The Good Scents Company.
  • Safety data sheet: Acetone. (n.d.). Wessex Chemical Factors.

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Handling

Personal protective equipment for handling 1-(2,6-Diethylphenyl)propan-2-one

A Researcher's Guide to Safe Handling: 1-(2,6-Diethylphenyl)propan-2-one Hazard Identification and Precautionary Risk Assessment Given the absence of a specific Safety Data Sheet (SDS), a risk assessment must be performe...

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Safe Handling: 1-(2,6-Diethylphenyl)propan-2-one

Hazard Identification and Precautionary Risk Assessment

Given the absence of a specific Safety Data Sheet (SDS), a risk assessment must be performed based on the compound's chemical structure—an aromatic ketone. Aromatic ketones as a class can present several potential hazards:

  • Skin and Eye Irritation: Many organic solvents and ketones can cause irritation upon contact.[3] Repeated exposure may lead to dryness or cracking of the skin.[4]

  • Respiratory Tract Irritation: Vapors or aerosols may cause respiratory irritation, drowsiness, or dizziness.[5][6]

  • Unknown Toxicity: Without specific toxicological data, we must assume the compound could be harmful if inhaled, ingested, or absorbed through the skin.[1][3] The toxicological properties have not been fully investigated for many novel compounds.[7]

Therefore, all handling of 1-(2,6-Diethylphenyl)propan-2-one must be conducted with the assumption that it is a hazardous substance. This proactive stance is the cornerstone of laboratory safety when dealing with novel chemical entities.[2]

Personal Protective Equipment (PPE) Ensemble: A Multi-Barrier Approach

A comprehensive PPE strategy is essential to minimize all potential routes of exposure. The following ensemble represents the minimum standard for handling 1-(2,6-Diethylphenyl)propan-2-one in a laboratory setting.

PPE ComponentSpecification & Rationale
Eye & Face Protection ANSI Z87.1-compliant safety goggles are mandatory to protect against splashes.[1][2] A face shield must be worn over goggles when there is a significant risk of splashing, such as during transfers of larger volumes or when heating the substance.[8][9]
Hand Protection Chemically resistant nitrile or neoprene gloves should be worn.[1][2] These materials offer good protection against a range of organic solvents.[10] Given that ketones can degrade certain glove types, it is critical to inspect gloves for any sign of degradation and change them frequently. For extended contact, consider double-gloving.[9]
Body Protection A flame-resistant laboratory coat should be worn and kept fully fastened.[1][2] For operations with a higher splash risk, a chemically resistant apron over the lab coat is recommended.[8]
Respiratory Protection All work with 1-(2,6-Diethylphenyl)propan-2-one that could generate vapors or aerosols must be conducted inside a certified chemical fume hood .[1][2] If engineering controls like a fume hood are not feasible for a specific procedure, a comprehensive respiratory protection program must be implemented, and a risk assessment conducted by an environmental health and safety (EHS) professional is required to determine the appropriate respirator.[5]

Operational Protocols: From Preparation to Disposal

Safe handling is a procedural discipline. The following protocols provide a step-by-step framework for minimizing exposure and managing contamination.

Protocol 1: PPE Donning and Doffing

The sequence of putting on and taking off PPE is critical to prevent cross-contamination.

Donning (Putting On):

  • Lab Coat: Put on the lab coat and fasten it completely.

  • Goggles/Face Shield: Don eye and face protection.

  • Gloves: Wash hands thoroughly, then put on the first pair of gloves. If double-gloving, put the second pair on over the first. Ensure the cuffs of the gloves extend over the cuffs of the lab coat sleeves.

Doffing (Taking Off):

  • Gloves: Remove the outer pair of gloves (if double-gloving) by peeling them off without touching the outside surface. Remove the inner pair using the same technique.

  • Lab Coat: Remove the lab coat by folding it inward on itself to contain any contamination.

  • Goggles/Face Shield: Remove eye and face protection.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[11]

Protocol 2: Spill Response and Emergency Plan

Accidents can happen, and a clear, rehearsed plan is the best defense.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or generates significant vapors, evacuate the immediate area.[2]

  • Consult SDS (if available): For any chemical, the SDS provides specific spill cleanup instructions. For a novel compound, treat it as a hazardous substance.

  • Containment: For small spills inside a fume hood, use an absorbent material like sand or a commercial spill kit to contain the liquid.[12]

  • Cleanup: Wearing appropriate PPE, clean the area with the absorbent material, working from the outside of the spill inward.

  • Disposal: All contaminated materials must be placed in a sealed, labeled hazardous waste container.[11][12]

  • Decontamination: Decontaminate the area according to your institution's safety procedures.

  • Seek Medical Attention:

    • Skin Contact: Immediately flush the affected skin with water for at least 15 minutes and remove contaminated clothing.[1][2]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][11]

    • Inhalation: Move the affected person to fresh air.[2]

Protocol 3: Waste Disposal for Contaminated PPE

Proper disposal prevents the spread of contamination.

  • Gloves and Disposable Items: All disposable gloves, absorbent pads, and other contaminated items should be considered hazardous waste.

  • Waste Container: Place all contaminated solid waste into a designated, clearly labeled, and sealed hazardous waste bag or container.[12]

  • Reusable PPE: Decontaminate reusable PPE, such as face shields and goggles, according to your institution's established procedures. If decontamination is not possible, dispose of the items as hazardous waste.

  • Disposal Compliance: Ensure all waste is disposed of in accordance with local, state, and federal regulations.[11]

Risk Mitigation Workflow

The selection of appropriate PPE and handling procedures is an active process based on the specific tasks being performed. The following diagram illustrates a logical workflow for risk assessment.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE & Engineering Controls Start Start: Handling 1-(2,6-Diethylphenyl)propan-2-one AssessVolume Assess Volume & Concentration Start->AssessVolume BasePPE Standard PPE: - Lab Coat - Nitrile Gloves - Safety Goggles AssessVolume->BasePPE ChemApron Add Chemical Apron & Consider Double Gloves AssessVolume->ChemApron >10 mL or High Splash Risk AssessAerosol Aerosolization Potential? AssessAerosol->BasePPE No FumeHood Mandatory: Work in Chemical Fume Hood AssessAerosol->FumeHood Yes AssessTemp Elevated Temp or Pressure? AssessTemp->FumeHood No FaceShield Add Face Shield AssessTemp->FaceShield Yes BasePPE->AssessAerosol FumeHood->AssessTemp ChemApron->AssessAerosol

Caption: PPE selection workflow based on operational risk factors.

References

  • University of Nevada, Reno. (n.d.). Novel Chemicals with Unknown Hazards SOP. Environmental Health & Safety. [Link]

  • UNC Charlotte. (n.d.). Novel Chemicals With Unknown Hazards. Environmental Health and Safety. [Link]

  • Uniprox. (2022). Safety Data Sheet. [Link]

  • Safety-Kleen. (2022, January 18). Acetone Safety Precautions. [Link]

  • San José State University. (2024, May 10). Personal Protective Equipment: Hands. Environmental Health & Safety. [Link]

  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace. [Link]

  • Safe Work Australia. (n.d.). Safe Handling of Chemicals. [Link]

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • American Chemical Society. (2022, January 5). Safe Handling of Cannulas and Needles in Chemistry Laboratories. ACS Chemical Health & Safety. [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). 1-(2,6-dimethylphenyl)propan-1-one - Hazard. Computational Toxicology and Exposure Online Resources. [Link]

  • Ashland. (n.d.). Product Stewardship Summary - Propanone. [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for 1,2-Dichloropropane. [Link]

  • University of Oxford. (n.d.). Safety data for propanone. Chemistry Department. [Link]

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